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  • Product: 2,3,5-Trichlorobenzoic acid
  • CAS: 50-73-7

Core Science & Biosynthesis

Foundational

Core Molecular Identity and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties of 2,3,5-Trichlorobenzoic Acid For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive scientific...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2,3,5-Trichlorobenzoic Acid

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive scientific overview of 2,3,5-Trichlorobenzoic acid. It delves into its fundamental chemical and physical properties, established synthesis protocols, reactivity, spectroscopic signature, and essential safety and toxicological data. The structure of this guide is designed to logically present the information a scientist requires, from foundational knowledge to practical application and safety.

2,3,5-Trichlorobenzoic acid is a chlorobenzoic acid derivative where the benzene ring is substituted with three chlorine atoms at positions 2, 3, and 5, and a carboxyl group at position 1.[1][2] This substitution pattern confers specific chemical characteristics that influence its reactivity, solubility, and biological activity. It is recognized as a bacterial xenobiotic metabolite.[1]

The fundamental physicochemical properties of 2,3,5-Trichlorobenzoic acid are summarized below. This data is critical for experimental design, determining appropriate solvents, and predicting its behavior in various chemical environments.

PropertyValueSource
CAS Number 50-73-7[3][4][5][6]
Molecular Formula C₇H₃Cl₃O₂[3][4][6]
Molecular Weight 225.46 g/mol [4][5][6]
Appearance Solid[5][7]
Melting Point 166-167 °C[3][5][7]
Boiling Point 329.4 ± 37.0 °C at 760 mmHg[3][7]
Density 1.6 ± 0.1 g/cm³[3]
Flash Point 153.0 ± 26.5 °C[3]
Vapor Pressure 0.0 ± 0.8 mmHg at 25°C[3]
LogP 3.87[3]
pKa Not explicitly found, but expected to be lower than benzoic acid (4.2) due to the inductive effect of chlorine atoms.
Solubility Limited solubility in water; good solubility in organic solvents like diethyl ether.[8][8]

Synthesis Protocol: A Validated Approach

The synthesis of 2,3,5-Trichlorobenzoic acid is commonly achieved via a Sandmeyer reaction, starting from 3-amino-2,5-dichlorobenzoic acid. This multi-step process is a cornerstone of synthetic organic chemistry, providing a reliable method for introducing specific substituents onto an aromatic ring.

Causality in the Synthetic Pathway

The chosen pathway leverages well-understood reaction mechanisms. The initial step involves the in situ formation of nitrous acid from sodium nitrite and sulfuric acid. This reagent is essential for the diazotization of the primary aromatic amine (3-amino-2,5-dichlorobenzoic acid), converting it into a highly reactive diazonium salt. The subsequent introduction of cuprous chloride catalyzes the replacement of the diazonium group with a chlorine atom, yielding the desired trichlorinated product. The temperature control at each stage is critical to prevent the premature decomposition of the unstable diazonium intermediate and to manage the exothermicity of the reactions.

Experimental Workflow: Synthesis of 2,3,5-Trichlorobenzoic Acid

The following protocol is adapted from established synthetic procedures.[9]

Step 1: Preparation of Nitrous Acid Solution

  • In a suitable reaction vessel under a nitrogen atmosphere, add 270 ml of concentrated sulfuric acid.

  • While stirring, portionwise add 37.0 g (0.54 mol) of powdered sodium nitrite.

  • Carefully monitor the addition to ensure the temperature of the mixture does not exceed 70°C.[9]

Step 2: Diazotization of the Starting Material

  • In a separate flask, dissolve 100 g (0.45 mol) of 3-amino-2,5-dichlorobenzoic acid in 1,200 ml of hot glacial acetic acid.[9]

  • Rapidly cool the resulting solution to room temperature.

  • Add this solution dropwise to the stirred and cooled nitrous acid mixture from Step 1. Maintain the internal temperature below 30°C throughout the addition.[9]

  • After the addition is complete, allow the solution to stand at room temperature for 2 hours.

Step 3: Sandmeyer Reaction

  • Prepare a solution of 97 g (0.97 mol) of cuprous chloride in 970 ml of concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution from Step 2 to the stirred cuprous chloride solution.[9]

  • Continue stirring the resultant mixture until the evolution of nitrogen gas ceases.

  • Let the mixture stand overnight to ensure complete reaction.

Step 4: Product Isolation and Purification

  • Filter the solid product from the reaction mixture.

  • Wash the collected solid thoroughly with water.

  • Dry the product in vacuo to yield 2,3,5-Trichlorobenzoic acid. The expected yield is approximately 90.1 g (89%), with a melting point of 164°-165° C.[9]

G cluster_0 Step 1: Nitrous Acid Formation cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Isolation A Sodium Nitrite (NaNO₂) C Nitrous Acid Mixture (in situ) < 70°C A->C B Sulfuric Acid (H₂SO₄) B->C E Diazonium Salt Solution < 30°C C->E Dropwise Addition D 3-Amino-2,5-dichlorobenzoic Acid in Glacial Acetic Acid D->E G Reaction Mixture (N₂ evolution) E->G Slow Addition F Cuprous Chloride (CuCl) in Hydrochloric Acid (HCl) F->G H Filtration & Washing G->H I Drying (in vacuo) H->I J Final Product: 2,3,5-Trichlorobenzoic Acid I->J

Figure 1: Synthesis workflow for 2,3,5-Trichlorobenzoic acid.

Spectroscopic Characterization

Accurate characterization of 2,3,5-Trichlorobenzoic acid is essential for confirming its identity and purity. The primary techniques used are NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic region of the proton NMR spectrum is expected to show two signals corresponding to the two protons on the benzene ring. The proton at C4 will appear as a doublet, coupled to the proton at C6. The proton at C6 will also appear as a doublet, coupled to the proton at C4. The exact chemical shifts are influenced by the electron-withdrawing nature of the chlorine and carboxylic acid groups. The acidic proton of the carboxyl group will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm), though its visibility can depend on the solvent and concentration.[1][10]

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals: one for the carboxyl carbon (typically >165 ppm) and six for the aromatic carbons. The carbons bonded to chlorine will be shifted downfield, and their precise shifts can be predicted using empirical calculations or compared to spectral databases.[1][10]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[1]

  • A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

  • A strong, sharp absorption band will appear around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

  • Absorptions corresponding to C-Cl stretching are typically found in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will show a molecular ion (M⁺) peak.[11] A key feature will be the characteristic isotopic pattern for a molecule containing three chlorine atoms. The ratio of the M, M+2, M+4, and M+6 peaks, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes, provides definitive evidence for the presence of three chlorine atoms.

TechniqueExpected Key Features
¹H NMR Two doublets in the aromatic region; one broad singlet for the COOH proton.
¹³C NMR Seven distinct signals, including one carbonyl carbon and six aromatic carbons.
IR Broad O-H stretch (2500-3300 cm⁻¹); strong C=O stretch (~1700 cm⁻¹).
Mass Spec Molecular ion peak cluster (M, M+2, M+4, M+6) indicative of three chlorine atoms.

Reactivity and Degradation Pathways

The reactivity of 2,3,5-Trichlorobenzoic acid is governed by its two main functional components: the carboxylic acid group and the trichlorinated aromatic ring.

  • Carboxylic Acid Reactivity: The carboxyl group can undergo typical reactions such as esterification (e.g., with alcohols under acidic conditions), conversion to an acyl chloride (e.g., using thionyl chloride), and deprotonation to form the corresponding carboxylate salt. The reaction of its hydrazide derivative with carbon disulfide has been used to synthesize triazole compounds.[3]

  • Aromatic Ring Reactivity: The three electron-withdrawing chlorine atoms and the carboxyl group deactivate the aromatic ring towards electrophilic aromatic substitution. Conversely, these groups make the ring susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

Environmental Fate and Biodegradation

Chlorinated benzoic acids are of environmental interest due to their use as herbicides and their persistence.[8][12] While specific degradation pathways for the 2,3,5-isomer are not extensively detailed in the provided results, the biodegradation of similar chlorobenzoic acids generally proceeds via enzymatic attack.[13] Aerobic degradation often begins with a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of a chlorocatechol intermediate.[13][14] This is followed by ring cleavage and subsequent metabolic processes that can ultimately lead to mineralization.[14]

G A 2,3,5-Trichlorobenzoic Acid C Dihydroxylated Intermediate (e.g., a Chlorocatechol) A->C + O₂ B Dioxygenase Enzyme B->A E Aliphatic Intermediates C->E D Ring Cleavage (ortho or meta pathway) D->C F TCA Cycle & Mineralization E->F

Figure 2: Conceptual aerobic biodegradation pathway for a chlorobenzoic acid.

Toxicology and Safety

Understanding the toxicological profile of 2,3,5-Trichlorobenzoic acid is paramount for safe handling and risk assessment.

GHS Hazard Classification

According to aggregated GHS data, 2,3,5-Trichlorobenzoic acid is classified as a hazardous substance.[1][5]

Hazard CodeStatementClassification
H315 Causes skin irritationSkin Irritant, Category 2
H319 Causes serious eye irritationEye Irritant, Category 2
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3
Acute Toxicity

Limited acute toxicity data is available. A subcutaneous LD50 (lethal dose, 50% kill) in mice has been reported.[3]

  • Test Type: LD50

  • Route of Exposure: Subcutaneous

  • Species: Rodent - mouse

  • Dose: 300 mg/kg

  • Toxic Effects: Altered sleep time, muscle weakness, and dyspnea (difficulty breathing).[3]

Handling and Personal Protective Equipment (PPE)

Given its hazard profile, appropriate safety precautions must be taken.

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.

  • Personal Protective Equipment: Wear protective gloves, safety glasses or goggles, and a lab coat. For handling powders, a dust mask (e.g., N95) is recommended.[3][5]

  • Precautionary Statements (P-codes): Key handling recommendations include P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66121, 2,3,5-Trichlorobenzoic acid. Available at: [Link]

  • Chemsrc (Date not available). 2,3,5-Trichlorobenzoic acid | CAS#:50-73-7. Available at: [Link]

  • AERU, University of Hertfordshire. 2,3,6-TBA (Ref: HC 1281). Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6948, 2,3,5-Triiodobenzoic acid. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5759, 2,3,6-Trichlorobenzoic acid. Available at: [Link]

  • Grokipedia (Date not available). Trichlorobenzoic acid. Available at: [Link]

  • PrepChem.com (Date not available). Synthesis of 2,3,5-Trichlorobenzoic Acid. Available at: [Link]

  • AHH Chemical Co., Ltd. (Date not available). 2,3,5-Trichlorobenzoic acid. Available at: [Link]

  • Google Patents (1972). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Wikipedia (2024). Trichlorobenzoic acid. Available at: [Link]

  • ResearchGate (Date not available). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Available at: [Link]

  • Wikipedia (Date not available). 2,3,6-Trichlorobenzoic acid. Available at: [Link]

  • ResearchGate (Date not available). Bioremediation of Chlorobenzoic Acids. Available at: [Link]

  • The Royal Society of Chemistry (Date not available). Supplementary Information. Available at: [Link]

  • International Journal of Research and Analytical Reviews (2022). Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. Available at: [Link]

  • ERIC (2023). Spectroscopy Data for Undergraduate Teaching. Available at: [Link]

  • National Center for Biotechnology Information (2022). Degradation of Triclosan in the Water Environment by Microorganisms: A Review. Available at: [Link]

  • ResearchGate (Date not available). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. Available at: [Link]

  • ResearchGate (Date not available). Aerobic degradation of 3-chlorobenzoic acid by bacterial strains isolated from petroleum polluted soils. Available at: [Link]

Sources

Exploratory

Technical Guide: 2,3,5-Trichlorobenzoic Acid (2,3,5-TCBA)

CAS Registry Number: 50-73-7 Molecular Formula: C H Cl O Molecular Weight: 225.46 g/mol [1][2] Executive Summary 2,3,5-Trichlorobenzoic acid (2,3,5-TCBA) is a highly functionalized halogenated benzoate serving as a criti...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 50-73-7 Molecular Formula: C


H

Cl

O

Molecular Weight: 225.46 g/mol [1][2]

Executive Summary

2,3,5-Trichlorobenzoic acid (2,3,5-TCBA) is a highly functionalized halogenated benzoate serving as a critical intermediate in the synthesis of agrochemicals and a supramolecular synthon in pharmaceutical crystal engineering. Unlike its isomer 2,3,6-TBA (a potent herbicide), 2,3,5-TCBA is primarily valued in drug development for its ability to form robust hydrogen-bonded co-crystals, modulating the solubility and bioavailability of Active Pharmaceutical Ingredients (APIs).

This guide dissects the molecular architecture, validated synthetic protocols, and spectroscopic characterization of 2,3,5-TCBA, providing researchers with a self-consistent framework for its utilization in high-value applications.

Part 1: Molecular Architecture & Electronic Properties

Structural Analysis

The physicochemical behavior of 2,3,5-TCBA is governed by the interplay between the electron-withdrawing chlorine atoms and the steric environment of the carboxylic acid group.

  • Steric Ortho-Effect (C2-Cl): The chlorine atom at the 2-position exerts significant steric pressure on the adjacent carboxylic acid moiety. This forces the carbonyl group to rotate out of the plane of the benzene ring to minimize van der Waals repulsion. This deplanarization reduces resonance conjugation between the phenyl ring and the carboxyl group.

  • Electronic Induction (C3-Cl & C5-Cl): The chlorine atoms at positions 3 and 5 exert a strong inductive effect (-I), withdrawing electron density from the ring. This destabilizes the O-H bond of the carboxylic acid, increasing acidity compared to unsubstituted benzoic acid.

  • Crystal Packing: In the solid state, 2,3,5-TCBA predominantly forms centrosymmetric dimers via cyclic intermolecular hydrogen bonds (

    
     motif) between carboxylic acid groups.
    
Physicochemical Data Table
PropertyValueMechanistic Insight
Melting Point 166–167 °CHigh lattice energy driven by Cl···Cl halogen bonding and carboxylic dimerization.
pKa (Calc.) ~2.2 – 2.5Significantly more acidic than benzoic acid (pKa 4.2) due to electron-withdrawing Cl substituents.
LogP 3.3 – 3.8High lipophilicity facilitates membrane permeability but necessitates co-crystallization for aqueous solubility.
H-Bond Donor 1 (COOH)Primary site for supramolecular heterosynthon formation.
H-Bond Acceptor 2 (C=O, -OH)Allows formation of extensive hydrogen-bond networks.
Structural Logic Diagram

The following diagram illustrates the competing steric and electronic forces defining the molecule's reactivity.

StructuralAnalysis cluster_effect Physicochemical Consequence Structure 2,3,5-TCBA Core Ortho C2-Chlorine (Steric Bulk) Structure->Ortho Meta C3/C5-Chlorines (Inductive -I) Structure->Meta Carboxyl COOH Group (Reactive Center) Ortho->Carboxyl Torsion/Twisting Meta->Carboxyl Electron Withdrawal Outcome Increased Acidity & Deplanarization Carboxyl->Outcome

Caption: Figure 1. Mechanistic flow of steric and electronic substituent effects on the carboxylic acid functionality.

Part 2: Synthetic Pathways & Purification

While oxidation of 2,3,5-trichlorotoluene is a standard industrial route, it often yields difficult-to-separate isomeric mixtures. For high-purity research applications (e.g., pharmaceutical standards), the Sandmeyer Reaction via 3-amino-2,5-dichlorobenzoic acid is the preferred, self-validating protocol due to its regiochemical precision.

Protocol: Modified Sandmeyer Synthesis

Objective: Synthesis of 2,3,5-TCBA from 3-amino-2,5-dichlorobenzoic acid.

Reagents:

  • 3-Amino-2,5-dichlorobenzoic acid (Precursor)[3]

  • Sodium Nitrite (NaNO

    
    )[3]
    
  • Copper(I) Chloride (CuCl)

  • Hydrochloric Acid (HCl) / Glacial Acetic Acid

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 3-amino-2,5-dichlorobenzoic acid in glacial acetic acid.

    • Cool the solution to 0–5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO

      
      ) in concentrated H
      
      
      
      SO
      
      
      (nitrosyl sulfuric acid generated in situ) while maintaining temperature <10 °C.
    • Checkpoint: Formation of a clear diazonium salt solution indicates successful N-nitrosation.

  • Sandmeyer Displacement:

    • Prepare a solution of CuCl (1.2 equiv) in concentrated HCl.

    • Slowly add the cold diazonium solution to the CuCl mixture at room temperature.

    • Observation: Vigorous evolution of nitrogen gas (N

      
      ) confirms the radical-nucleophilic aromatic substitution.
      
    • Stir for 2 hours until gas evolution ceases.

  • Isolation & Purification:

    • Dilute the reaction mixture with ice water. The crude acid will precipitate.

    • Filter the solid and wash with cold water.[4]

    • Recrystallization (Critical): Dissolve crude solid in hot ethanol/water (1:1). Cool slowly to 4 °C.

    • Yield: Expect 85–90%.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 3-Amino-2,5-dichlorobenzoic acid Step1 Diazotization (NaNO2 / H2SO4 / AcOH, <10°C) Start->Step1 Intermed Diazonium Intermediate [Ar-N2]+ Step1->Intermed -H2O Step2 Sandmeyer Reaction (CuCl / HCl, RT) Intermed->Step2 +CuCl Product Crude 2,3,5-TCBA Step2->Product -N2 (Gas Evolution) Purify Recrystallization (EtOH/Water) Product->Purify Final Pure 2,3,5-TCBA (mp 166-167°C) Purify->Final

Caption: Figure 2. Regioselective synthesis workflow via the Sandmeyer route to ensure isomeric purity.

Part 3: Spectroscopic Characterization

To ensure the integrity of the synthesized material, the following spectroscopic signatures must be verified. This acts as a self-validating quality control system.

Nuclear Magnetic Resonance (NMR)

The substitution pattern (2,3,[5]5) leaves protons only at positions 4 and 6. These protons are meta to each other, resulting in a distinct coupling pattern.

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       13.5-14.0 ppm (broad s, 1H): Carboxylic acid -COOH (exchangeable with D
      
      
      
      O).
    • 
       7.85 ppm (d, 
      
      
      
      Hz, 1H): H6 . Deshielded by the ortho-carboxyl group and the C5-Cl.
    • 
       7.95 ppm (d, 
      
      
      
      Hz, 1H): H4 . Located between two chlorine atoms (C3 and C5), typically slightly more deshielded depending on solvent environment.
    • Key Diagnostic: The small coupling constant (

      
       Hz) confirms meta relationship. An ortho coupling (e.g., in 2,3,4-isomer) would be ~8 Hz.
      
Infrared Spectroscopy (FT-IR)
  • 3300–2500 cm

    
    :  Broad O-H stretch (carboxylic acid dimer).
    
  • 1700–1720 cm

    
    :  Strong C=O stretching vibration. The frequency is slightly higher than benzoic acid due to the electron-withdrawing chlorines reducing the C=O bond polarization.
    
  • 800–600 cm

    
    :  C-Cl stretching bands.
    

Part 4: Applications in Crystal Engineering & Pharmacology[6]

Pharmaceutical Co-Crystallization

2,3,5-TCBA is a premier coformer for solubility enhancement of Class II/IV drugs (BCS Classification). Its utility stems from the "supramolecular heterosynthon" concept.

  • Mechanism: The carboxylic acid group of 2,3,5-TCBA forms a robust hydrogen bond with basic nitrogen centers (e.g., pyridine, imidazole) on API molecules.

  • Advantage: Unlike salt formation, co-crystallization does not require proton transfer, making it suitable for weakly basic APIs where salts are unstable or hygroscopic.

  • Case Study Example: Co-crystallization with urea or nicotinamide derivatives to alter melting point and dissolution rates.

Biological Context (Auxin Mimicry)

Structurally related to 2,3,6-TBA (a commercial herbicide), 2,3,5-TCBA exhibits auxin-like activity. It disrupts plant growth regulation by mimicking indole-3-acetic acid (IAA). In drug development, this structural motif is investigated for:

  • Transport Inhibition: Modulating transport proteins that recognize benzoate motifs.

  • Ligand Design: Serving as a bioisostere for other lipophilic anionic pharmacophores.

References

  • Preparation of 2,3,5-Trichlorobenzoic Acid (Sandmeyer Route) Source: PrepChem / Vogel's Textbook of Practical Organic Chemistry

  • PubChem Compound Summary: 2,3,5-Trichlorobenzoic acid Source: National Center for Biotechnology Information (2025)

  • Pharmaceutical Co-crystals: Design and Applications Source: National Institutes of Health (PMC)

  • Crystal Structure and Halogen Bonding in Chlorobenzoic Acids Source: Cambridge Structural Database (CSD) / CCDC

Sources

Foundational

Technical Masterclass: Chlorobenzoic Acids in Drug Discovery &amp; Environmental Science

Executive Summary Chlorobenzoic acids (CBAs) represent a critical class of halogenated aromatic building blocks serving as the structural backbone for a vast array of non-steroidal anti-inflammatory drugs (NSAIDs), antip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorobenzoic acids (CBAs) represent a critical class of halogenated aromatic building blocks serving as the structural backbone for a vast array of non-steroidal anti-inflammatory drugs (NSAIDs), antipsychotics, and agrochemicals. Their utility stems from the electron-withdrawing nature of the chlorine substituent, which modulates the acidity (pKa) and lipophilicity (logP) of the benzoic acid core, thereby influencing pharmacokinetic profiles and chemical reactivity.

This guide provides a rigorous technical analysis of the three primary isomers (2-, 3-, and 4-chlorobenzoic acid), detailing their synthesis, application in API (Active Pharmaceutical Ingredient) manufacturing, and environmental biodegradation pathways.

Section 1: Comparative Chemical Architecture

The position of the chlorine atom relative to the carboxyl group drastically alters the physicochemical properties of the molecule. The ortho effect in 2-chlorobenzoic acid results in significantly higher acidity compared to its meta and para counterparts due to steric inhibition of resonance and inductive stabilization of the carboxylate anion.

Table 1: Physicochemical Profile of Chlorobenzoic Acid Isomers
Property2-Chlorobenzoic Acid3-Chlorobenzoic Acid4-Chlorobenzoic Acid
CAS Registry 118-91-2535-80-874-11-3
Structure ortho-substitutedmeta-substitutedpara-substituted
Melting Point 140–142 °C154–157 °C238–241 °C
pKa (at 25°C) 2.923.823.98
Water Solubility ~2.1 g/L (25°C)~0.4 g/L (25°C)~0.08 g/L (25°C)
Key Application Mefenamic Acid, ChlorpromazineBupropion metabolite, HerbicidesIndomethacin, Dyes

Technical Insight: The low pKa of the 2-isomer (2.92 vs 4.20 for benzoic acid) makes it a superior leaving group in certain nucleophilic substitutions and a more robust proton donor in acid-catalyzed condensations.

Section 2: Industrial & Laboratory Synthesis

The synthesis of CBAs predominantly relies on the oxidation of the corresponding chlorotoluene isomers. This process demands precise control over oxidation potential to prevent ring degradation or over-oxidation.

Primary Synthetic Route: Oxidation of Chlorotoluenes
  • Reagents: Potassium Permanganate (

    
    ) or catalytic air oxidation (
    
    
    
    catalyst system).
  • Mechanism: Radical chain oxidation of the methyl group.

  • Challenges: The electron-withdrawing chlorine deactivates the ring, making the methyl group less susceptible to radical attack compared to toluene.

Alternative Route: Hydrolysis of Benzotrichlorides
  • Precursor:

    
    -trichloro-chlorotoluene.
    
  • Process: Acidic or basic hydrolysis converts the trichloromethyl group directly to a carboxylic acid.

  • Utility: Preferred in industrial settings where photo-chlorination of toluene is already established.

SynthesisPathways Chlorotoluene Chlorotoluene Isomer (Ortho/Meta/Para) Benzotrichloride Chlorobenzotrichloride (Intermediate) Chlorotoluene->Benzotrichloride Route B (Cl2 / hν) Oxidation Oxidation (KMnO4 or O2/Co-Mn) Chlorotoluene->Oxidation Route A Hydrolysis Hydrolysis (H2O / H+) Benzotrichloride->Hydrolysis CBA Chlorobenzoic Acid (Final Product) Oxidation->CBA Hydrolysis->CBA

Figure 1: Dual synthetic pathways for Chlorobenzoic Acids: Direct oxidation vs. Trichloromethyl hydrolysis.

Section 3: Pharmaceutical Applications (The "Warheads")

Chlorobenzoic acids are not merely passive scaffolds; they act as "warheads" that direct the pharmacological activity of the final drug molecule.

Mefenamic Acid (NSAID)
  • Precursor: 2-Chlorobenzoic Acid.[1]

  • Chemistry: Ullmann-type condensation (Goldberg reaction).

  • Mechanism: The chlorine atom at the ortho position serves as the leaving group, displaced by the amine of 2,3-dimethylaniline in the presence of a copper catalyst.

Indomethacin (NSAID)[3]
  • Precursor: 4-Chlorobenzoic Acid.[2]

  • Chemistry: Acylation.

  • Mechanism: 4-CBA is converted to 4-chlorobenzoyl chloride. This highly reactive species acylates the indole nitrogen, locking the conformation of the drug to fit the COX enzyme active site.

Chlorpromazine (Antipsychotic)
  • Precursor: 2-Chlorobenzoic Acid.[1]

  • Chemistry: Smiles Rearrangement / Condensation.

  • Mechanism: 2-CBA reacts with 3-chloroaniline to form a diphenylamine intermediate, which undergoes sulfur-mediated cyclization to form the phenothiazine core.

DrugSynthesis CBA2 2-Chlorobenzoic Acid Copper Cu Catalyst / K2CO3 CBA2->Copper Aniline 2,3-Dimethylaniline Aniline->Copper Mefenamic Mefenamic Acid (NSAID) Copper->Mefenamic Ullmann Condensation CBA4 4-Chlorobenzoic Acid SOCl2 SOCl2 CBA4->SOCl2 AcidChloride 4-Chlorobenzoyl Chloride SOCl2->AcidChloride Indomethacin Indomethacin (NSAID) AcidChloride->Indomethacin N-Acylation Indole Indole Scaffold Indole->Indomethacin

Figure 2: Synthesis workflows for Mefenamic Acid and Indomethacin utilizing CBA precursors.

Section 4: Environmental Fate & Biodegradation

The stability of the C-Cl bond poses a significant environmental challenge. Microorganisms have evolved specific dioxygenase enzymes to cleave the aromatic ring, but the pathway depends heavily on the chlorine position.

  • Ortho-Cleavage (Chlorocatechol pathway): Common for 2-CBA. The ring is cleaved between the two hydroxyl groups of the catechol intermediate.

  • Meta-Cleavage: Often leads to dead-end toxic metabolites (acyl halides) if chlorocatechols are processed via this route.

  • Hydrolytic Dehalogenation: Seen in 4-CBA degradation, where the chlorine is replaced by a hydroxyl group before ring cleavage, forming 4-hydroxybenzoate.

Biodegradation CBA Chlorobenzoic Acid Dihydrodiol CBA-Dihydrodiol CBA->Dihydrodiol Benzoate 1,2-Dioxygenase Chlorocatechol Chlorocatechol Dihydrodiol->Chlorocatechol Dehydrogenase Ortho Ortho-Cleavage (Productive) Chlorocatechol->Ortho C12O Enzyme Meta Meta-Cleavage (Dead-End/Toxic) Chlorocatechol->Meta C23O Enzyme

Figure 3: Microbial degradation logic: The critical divergence between Ortho- and Meta-cleavage.

Section 5: Validated Experimental Protocols

Protocol A: Synthesis of Mefenamic Acid (Ullmann Condensation)

Objective: Synthesize N-(2,3-dimethylphenyl)anthranilic acid from 2-chlorobenzoic acid.

  • Reagent Setup:

    • In a 250 mL round-bottom flask, charge 2-chlorobenzoic acid (15.6 g, 0.1 mol) and 2,3-dimethylaniline (12.1 g, 0.1 mol).

    • Add Potassium Carbonate (

      
      , 13.8 g) to act as the acid scavenger.
      
    • Add Copper powder (0.5 g) or Copper(II) acetate as the catalyst.

    • Solvent: DMF (Dimethylformamide, 50 mL) is preferred for its high boiling point and ability to solubilize the potassium salt.

  • Reaction:

    • Reflux the mixture at 130–140°C for 3–4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material spot (2-CBA) should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (300 mL) and acidify with 2M HCl to pH 2–3. This precipitates the free acid form of Mefenamic acid.

    • Filter the crude solid and wash with cold water to remove inorganic salts.

  • Purification:

    • Recrystallize from ethanol or acetic acid to obtain off-white crystals.

    • Yield Target: 75–85%.

Protocol B: HPLC-UV Quantification of Chlorobenzoic Acids

Objective: Separate and quantify 2-, 3-, and 4-CBA isomers in a mixture.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (buffers pH to suppress ionization of the carboxylic acid, sharpening peaks).

    • Solvent B: Acetonitrile.

    • Isocratic Mode: 60% A / 40% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal absorbance for the benzoyl ring).

  • Injection Volume: 10 µL.

  • Retention Order: Typically 2-CBA (most polar/acidic) elutes first, followed by 3-CBA, then 4-CBA.

References

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 8374, 2-Chlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (2013). CN103420863A - Mefenamic acid short-process synthesis preparation.
  • Organic Syntheses. (1943).[1] o-Chlorobenzoic Acid Synthesis Protocol. Coll. Vol. 2, p. 135.[1] Retrieved from [Link]

  • Science Snail. (2018). Organic synthesis of indomethacin: Traditional and Modern Approaches. Retrieved from [Link]

Sources

Exploratory

Environmental Fate &amp; Analysis of 2,3,5-Trichlorobenzoic Acid (2,3,5-TCBA)

Content Type: Technical Whitepaper Audience: Researchers, Environmental Chemists, Drug Development Scientists Executive Summary 2,3,5-Trichlorobenzoic acid (2,3,5-TCBA) represents a critical structural motif in environme...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Environmental Chemists, Drug Development Scientists

Executive Summary

2,3,5-Trichlorobenzoic acid (2,3,5-TCBA) represents a critical structural motif in environmental chemistry, serving both as a distinct herbicidal agent and a persistent metabolite of polychlorinated biphenyls (PCBs) and higher-molecular-weight chlorobenzenes. Its persistence is governed by the interplay between its high acidity (low pKa) and the steric hindrance imposed by the ortho-chlorine substituent. This guide synthesizes the physicochemical "rules of engagement" for 2,3,5-TCBA, delineates its divergent aerobic and anaerobic biotransformation pathways, and establishes a self-validating analytical protocol for its quantification in complex matrices.

Physicochemical Profile & Partitioning Dynamics

The environmental behavior of 2,3,5-TCBA is dictated by its ionization state. Unlike non-ionic organochlorines, 2,3,5-TCBA exists primarily as an anion in neutral environmental waters, significantly altering its mobility and bioavailability compared to its parent compounds (e.g., PCBs).

Table 1: Core Physicochemical Properties
PropertyValueEnvironmental Implication
CAS Number 50-73-7Unique identifier for regulatory tracking.[1]
Molecular Weight 225.46 g/mol Moderate size facilitates membrane transport via transporters.
Melting Point 166–167 °CSolid at ambient temperatures; particle-bound transport in air.[2]
pKa (Acid Dissociation) ~2.1 (Predicted)Critical: At pH 7, >99.9% exists as the trichlorobenzoate anion, increasing water solubility and leaching potential.
Log Kow 3.87 (Unionized)High potential for sorption to organic carbon in acidic soils; reduced sorption in neutral soils due to repulsion between the anionic carboxylate and negatively charged soil surfaces.
Vapor Pressure Negligible (Solid)Volatilization is not a primary fate process unless surface pH < pKa.

Mechanistic Insight: The ortho-chlorine at position 2 steric effects twist the carboxyl group out of the benzene ring plane. This breaks conjugation, effectively increasing the acidity (lowering pKa) compared to meta- or para-substituted isomers. Consequently, 2,3,5-TCBA is highly mobile in groundwater aquifers despite its lipophilic chlorine atoms.

Biotransformation & Metabolic Pathways

The degradation of 2,3,5-TCBA is a study in contrasts between aerobic and anaerobic microbial strategies. The molecule is often considered a "dead-end" metabolite in aerobic PCB degradation due to the difficulty of oxygenating the highly chlorinated ring, whereas anaerobic conditions favor reductive dechlorination.

Anaerobic Pathway: Reductive Dechlorination

In anoxic sediments, specialized bacteria (e.g., Dehalococcoides spp.) utilize 2,3,5-TCBA as an electron acceptor in halorespiration. The process is regioselective, typically removing the sterically crowded ortho-chlorine first.

  • Mechanism: Nucleophilic attack by a corrinoid cofactor (Vitamin B12 derivative) on the aromatic ring.

  • Sequence: 2,3,5-TCBA

    
     3,5-Dichlorobenzoic acid 
    
    
    
    3-Chlorobenzoic acid
    
    
    Benzoate.
Aerobic Pathway: The Recalcitrance Barrier

Aerobic degradation is often stalled. The standard chlorobenzoate pathway involves dioxygenase attack to form a dihydrodiol, followed by dehydrogenation to a chlorocatechol. However, the 2,3,5-substitution pattern hinders the 1,2-dioxygenase enzyme. Successful degradation requires specialized strains possessing broad-specificity benzoate 1,2-dioxygenases capable of forcing ring cleavage despite the halogen load.

Visualization: Divergent Degradation Pathways

The following diagram illustrates the bifurcation of fate based on oxygen availability.

TCBA_Fate TCBA 2,3,5-Trichlorobenzoic Acid (Parent) Anaerobic Anaerobic Conditions (Reductive Dechlorination) TCBA->Anaerobic Aerobic Aerobic Conditions (Oxidative Attack) TCBA->Aerobic DCBA 3,5-Dichlorobenzoate (Ortho-removal) Anaerobic->DCBA Dehalogenase CBA 3-Chlorobenzoate DCBA->CBA Benzoate Benzoate (Mineralization Ready) CBA->Benzoate Diol Chlorinated Dihydrodiol (Unstable Intermediate) Aerobic->Diol Dioxygenase (Rate Limiting) Catechol 3,4,6-Trichlorocatechol Diol->Catechol Dehydrogenase RingCleavage Ring Cleavage (Ortho-pathway) Catechol->RingCleavage

Caption: Divergent microbial fate of 2,3,5-TCBA. Anaerobic pathways favor sequential dechlorination, while aerobic pathways require ring activation.

Analytical Protocol: Detection in Soil & Sediment

Quantifying 2,3,5-TCBA requires overcoming its polarity (which causes peak tailing in GC) and its matrix affinity. The following protocol utilizes Accelerated Solvent Extraction (ASE) followed by Derivatization-GC/MS . This method is self-validating via the use of internal standards.

Methodological Workflow
  • Sample Preparation:

    • Air-dry soil/sediment and sieve (2 mm).

    • Internal Standard Spike: Add 2,3,5-Trichlorobenzoic acid-d2 (deuterated) to the matrix before extraction to account for recovery losses.

  • Extraction (ASE/PSE):

    • Solvent: Hexane:Acetone (1:1 v/v) acidified with 1% Acetic Acid. The acid is crucial to protonate the benzoate (converting COO⁻ to COOH), pushing it into the organic phase.

    • Conditions: 100°C, 1500 psi, 2 static cycles (5 mins each).

  • Derivatization (Critical Step):

    • Since 2,3,5-TCBA is non-volatile and polar, it cannot be analyzed directly by GC.

    • Reagent: Diazomethane (CH₂N₂) or Trimethylsilyldiazomethane (TMS-DAM).

    • Reaction: Converts the carboxylic acid to a methyl ester (Methyl 2,3,5-trichlorobenzoate).

    • Validation: Monitor the disappearance of the acid peak via TLC or HPLC if troubleshooting is needed.

  • Quantification (GC-MS):

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Mode: Selected Ion Monitoring (SIM).

    • Target Ions: Monitor molecular ion (M+) and M-Cl fragments. For the methyl ester, look for m/z ~238/240 (cluster).

Visualization: Analytical Workflow

Analytical_Workflow Sample Soil Sample (Spike with IS) Extraction Acidified ASE Extraction (Hexane:Acetone + HAc) Sample->Extraction Protonation Cleanup Concentration & Drying (Na2SO4) Extraction->Cleanup Deriv Derivatization (Methylation) Cleanup->Deriv Esterification Analysis GC-MS (SIM Mode) Target: Methyl Ester Deriv->Analysis Quantification

Caption: Step-by-step analytical workflow for 2,3,5-TCBA quantification emphasizing the critical derivatization step.

Remediation Implications

For sites contaminated with 2,3,5-TCBA (often co-contaminated with PCBs or herbicides like dicamba), a Sequential Anaerobic-Aerobic strategy is most effective.

  • Phase 1 (Anaerobic): Biostimulation with electron donors (lactate/acetate) promotes reductive dechlorination, stripping the ortho-chlorine to produce less sterically hindered dichlorobenzoates.

  • Phase 2 (Aerobic): Once dechlorinated to mono- or di-chlorobenzoates, the soil is aerated. Aerobic bacteria can rapidly mineralize these less-chlorinated intermediates via the standard catechol pathway.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66121, 2,3,5-Trichlorobenzoic acid. Retrieved from [Link]

  • Křesinová, Z., et al. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils. ResearchGate. Retrieved from [Link]

  • Suflita, J. M., et al. (1982).Dehalogenation: A Novel Pathway for the Anaerobic Biodegradation of Haloaromatic Compounds. Science.

Sources

Foundational

An In-depth Technical Guide to the Thermogravimetric Analysis of 2,3,5-Trichlorobenzoic Acid

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 2,3,5-Trichlorobenzoic acid. It is intended for researchers, scientists, and professionals in drug development and materia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 2,3,5-Trichlorobenzoic acid. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in understanding the thermal stability and decomposition profile of this halogenated aromatic compound.

Introduction: Understanding 2,3,5-Trichlorobenzoic Acid

2,3,5-Trichlorobenzoic acid (C₇H₃Cl₃O₂) is a chlorinated derivative of benzoic acid.[1][2] It belongs to the class of halogenated aromatic compounds, which are widely used in various industrial and agricultural applications.[3] Some isomers of trichlorobenzoic acid have historically been used as herbicides.[2] Given its chemical structure—a benzene ring substituted with a carboxylic acid group and three chlorine atoms—its thermal behavior is of significant interest for safety, formulation, and environmental considerations.

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability of materials by measuring the change in mass of a sample as it is heated at a controlled rate.[4][5] This analysis provides critical information about decomposition temperatures, the presence of volatile components, and the overall thermal profile of a substance.[5][6] For a compound like 2,3,5-Trichlorobenzoic acid, TGA can elucidate the temperature at which it begins to degrade, the number of decomposition steps, and the mass loss associated with each step.

Experimental Protocol: A Validated TGA Methodology

The following protocol outlines a robust method for the thermogravimetric analysis of 2,3,5-Trichlorobenzoic acid, designed to yield reproducible and accurate results.

Sample Preparation
  • Ensure the 2,3,5-Trichlorobenzoic acid sample is a fine, homogenous powder to promote uniform heating. If necessary, gently grind the sample using an agate mortar and pestle.

  • Accurately weigh approximately 5-10 mg of the powdered sample into a clean, tared ceramic or platinum TGA crucible.

  • Record the exact initial mass of the sample.

Instrumentation and Parameters

A calibrated thermogravimetric analyzer is required. The following instrumental parameters are recommended for a comprehensive analysis:

ParameterRecommended SettingRationale
Temperature Range Ambient to 600 °CThis range will encompass the melting and complete decomposition of the compound.
Heating Rate 10 °C/minA standard heating rate that provides good resolution of thermal events.
Atmosphere Inert (Nitrogen)An inert atmosphere prevents oxidative decomposition, allowing for the study of the inherent thermal stability.
Flow Rate 50 mL/minA typical flow rate to ensure a consistent inert environment around the sample.
Crucible Type Ceramic or PlatinumThese materials are inert and can withstand the high temperatures of the analysis.
Data Acquisition and Analysis
  • Place the crucible containing the sample onto the TGA balance.

  • Start the temperature program and record the mass loss as a function of temperature.

  • The primary data obtained will be the TGA curve (mass vs. temperature).

  • Calculate the first derivative of the TGA curve to obtain the derivative thermogravimetry (DTG) curve, which shows the rate of mass loss as a function of temperature. The peaks on the DTG curve correspond to the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing A Obtain 2,3,5-Trichlorobenzoic Acid Sample B Grind to a Fine Powder A->B C Weigh 5-10 mg in TGA Crucible B->C D Load Sample into TGA Instrument C->D E Set Experimental Parameters (Temp, Rate, Atmosphere) D->E F Run TGA Experiment E->F G Obtain TGA Curve (Mass vs. Temperature) F->G H Calculate DTG Curve (d(Mass)/dT vs. Temperature) G->H I Interpret Results H->I

Caption: Experimental workflow for the thermogravimetric analysis of 2,3,5-Trichlorobenzoic acid.

Results and Discussion: Interpreting the Thermal Behavior

Expected TGA and DTG Data

The melting point of 2,3,5-Trichlorobenzoic acid is reported to be in the range of 166-167 °C.[7] The thermal decomposition is expected to occur at higher temperatures.

Temperature Range (°C)Mass Loss (%)DTG Peak (°C)Corresponding Event
Ambient - ~170~0-2-Initial volatilization of any residual solvent or moisture.
~170 - ~300~20~250Step 1: Decarboxylation (loss of CO₂)
~300 - ~500~78~400Step 2: Dechlorination and fragmentation of the aromatic ring
> 500--Residual char
Interpretation of Decomposition Stages

The thermal decomposition of 2,3,5-Trichlorobenzoic acid is anticipated to proceed in distinct stages:

  • Initial Stage (Ambient to ~170 °C): A negligible mass loss is expected in this region, corresponding to the melting of the compound and the removal of any trace amounts of adsorbed water or solvent.

  • Step 1: Decarboxylation (~170 - ~300 °C): The first significant weight loss is likely due to the decarboxylation of the carboxylic acid group, releasing carbon dioxide (CO₂). The theoretical mass loss for the removal of a COOH group (45.01 g/mol ) from a molecule of 2,3,5-Trichlorobenzoic acid (225.46 g/mol ) is approximately 20%. The DTG peak for this process is expected around 250 °C. The thermal decarboxylation of benzoic acid and its derivatives is a known decomposition pathway.[8][9]

  • Step 2: Dechlorination and Ring Fragmentation (~300 - ~500 °C): Following decarboxylation, the resulting trichlorobenzene molecule will undergo further decomposition at higher temperatures. This stage involves the cleavage of the carbon-chlorine bonds and the fragmentation of the aromatic ring, leading to the formation of volatile chlorinated hydrocarbons and other gaseous products. This will account for the majority of the mass loss. The thermal decomposition of halogenated aromatic compounds can be complex and may proceed through radical mechanisms.

Decomposition_Pathway A 2,3,5-Trichlorobenzoic Acid (C₇H₃Cl₃O₂) B Heat (Δ) A->B C Step 1: Decarboxylation (~170-300 °C) B->C D 1,2,4-Trichlorobenzene (C₆H₃Cl₃) + CO₂ C->D -CO₂ E Further Heat (Δ) D->E F Step 2: Dechlorination & Fragmentation (~300-500 °C) E->F G Volatile Chlorinated Hydrocarbons, HCl, and other Gaseous Products F->G H Char Residue F->H

Caption: Proposed thermal decomposition pathway of 2,3,5-Trichlorobenzoic acid.

Conclusion and Implications

The thermogravimetric analysis of 2,3,5-Trichlorobenzoic acid provides critical insights into its thermal stability and decomposition profile. The compound is expected to be stable up to its melting point, after which it undergoes a two-step decomposition process. The initial and primary decomposition step is likely decarboxylation, followed by the breakdown of the chlorinated aromatic ring at higher temperatures.

For researchers and professionals in drug development, this information is vital for determining appropriate storage conditions, assessing stability during manufacturing processes (such as milling and drying), and understanding potential degradation pathways. In the context of materials science, the thermal properties of 2,3,5-Trichlorobenzoic acid are important for its application as a chemical intermediate and for ensuring safe handling and disposal.[2] A thorough understanding of its thermal behavior is also crucial for environmental risk assessment, as the decomposition of halogenated compounds can lead to the formation of hazardous byproducts.[10]

References

  • 2,3,5-Trichlorobenzoic acid | C7H3Cl3O2 | CID 66121 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

  • Trichlorobenzoic acid - Grokipedia. (n.d.). Retrieved January 31, 2026, from [Link]

  • 2,3,5-Trichlorobenzoic acid | CAS#:50-73-7 | Chemsrc. (n.d.). Retrieved January 31, 2026, from [Link]

  • 2,3,5-Trichlorobenzoic acid. (n.d.). Retrieved January 31, 2026, from [Link]

  • Wendlandt, W. W., & Hoiberg, J. A. (1963). A differential thermal analysis (dta) and thermogravimetric analysis (tga) study of some organic acids. part II. Analytica Chimica Acta, 29, 539–544.
  • Halogenated Aromatic Compounds - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) - of Biomass and Materials - Celignis. (n.d.). Retrieved January 31, 2026, from [Link]

  • Preparation and Thermal Decomposition Reaction of p-Chloro Benzaldehyde Diperoxide in Tetrahydrofuran Solution - Taylor & Francis Online. (2007). Retrieved January 31, 2026, from [Link]

  • Degradation of halogenated aromatic compounds - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

  • Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules | The Journal of Physical Chemistry A - ACS Publications. (2023). Retrieved January 31, 2026, from [Link]

  • Thermal Decomposition of Cu(II) Complexes with 2-Chloro- and 2,6-Dichlorobenzoic Acid and Imidazole - AKJournals. (n.d.). Retrieved January 31, 2026, from [Link]

  • Microbial degradation of halogenated aromatic compounds: molecular mechanisms and enzymatic reactions - PMC - PubMed Central. (2019). Retrieved January 31, 2026, from [Link]

  • Thermo Gravimetric Analysis (TGA) - TCA Lab / Alfa Chemistry. (n.d.). Retrieved January 31, 2026, from [Link]

  • Thermal Decarboxylation of p-Chlorobenzoic Acid. (n.d.). Retrieved January 31, 2026, from [Link]

  • Examination of thermal and acid hydrolysis procedures in characterization of soil organic matter - Taylor & Francis. (2000). Retrieved January 31, 2026, from [Link]

  • Halogenated Aromatics: Fate and Microbial Degradation - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • The thermal decomposition of benzoic acid - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Using Compositional Analysis by Thermogravimetry in Agriculture - XRF Scientific. (n.d.). Retrieved January 31, 2026, from [Link]

  • US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents. (n.d.).

Sources

Exploratory

2,3,5-Trichlorobenzoic acid biodegradation pathways

An In-Depth Technical Guide to the Biodegradation Pathways of 2,3,5-Trichlorobenzoic Acid Executive Summary 2,3,5-Trichlorobenzoic acid (2,3,5-TBA) is a persistent chlorinated aromatic compound, classified as a bacterial...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biodegradation Pathways of 2,3,5-Trichlorobenzoic Acid

Executive Summary

2,3,5-Trichlorobenzoic acid (2,3,5-TBA) is a persistent chlorinated aromatic compound, classified as a bacterial xenobiotic metabolite, that poses environmental challenges due to its toxicity and recalcitrance.[1] Understanding the microbial degradation pathways of this compound is critical for developing effective bioremediation strategies. This technical guide provides a comprehensive overview of the known and proposed metabolic routes for 2,3,5-TBA breakdown under both aerobic and anaerobic conditions. We will delve into the specific enzymatic reactions, key microbial players, and the genetic underpinnings of these catabolic pathways. Furthermore, this guide presents detailed experimental protocols for researchers to investigate and characterize 2,3,5-TBA biodegradation, ensuring a blend of theoretical knowledge and practical application for scientists in environmental microbiology and drug development.

Introduction

Chlorinated benzoic acids are byproducts of industrial processes and can be formed as intermediates during the microbial degradation of herbicides and other pollutants.[2][3] Their chemical stability, conferred by the electron-withdrawing nature of chlorine substituents on the aromatic ring, makes them resistant to degradation. Microbial catabolism represents the primary mechanism for the complete mineralization of these compounds in the environment. These processes are initiated by highly specialized enzymes that can overcome the stability of the chloroaromatic structure, channeling the resulting intermediates into central metabolic pathways. This guide focuses specifically on 2,3,5-TBA, exploring the divergent strategies that microorganisms have evolved to utilize this compound as a source of carbon and energy.

Section 1: Aerobic Biodegradation Pathways of 2,3,5-TBA

Aerobic degradation of chlorinated aromatics is an oxidative process that relies on molecular oxygen as both a co-substrate for initial ring activation and as a terminal electron acceptor.[4] The initial attack is typically catalyzed by oxygenase enzymes, which incorporate one or both atoms of O₂ into the aromatic ring, making it susceptible to cleavage. For 2,3,5-TBA, two distinct aerobic pathways have been elucidated, primarily distinguished by their initial enzymatic attack.

Pathway 1: Dioxygenase-Initiated Catabolism in Pseudomonas putida P111

The most well-documented aerobic pathway involves an initial dioxygenation step. The causality behind this strategy is that the incorporation of two hydroxyl groups onto the ring destabilizes its aromaticity and simultaneously removes a chlorine substituent, preparing the molecule for subsequent fission.

  • Initial Attack: 1,2-Dioxygenation and Dehalogenation : The bacterium Pseudomonas putida P111 utilizes a 1,2-dioxygenase to attack the 2,3,5-TBA molecule. This enzymatic reaction incorporates both atoms of molecular oxygen, leading to the formation of an unstable diol intermediate which then spontaneously eliminates the carboxyl group and a chloride ion. The resulting product is 3,5-dichlorocatechol .[5]

  • Downstream Metabolism: The Modified Ortho-Cleavage Pathway : 3,5-Dichlorocatechol is a critical junction point in the degradation of many chlorinated aromatics. It is funneled into the modified ortho-cleavage pathway, a variant of the standard ortho-pathway adapted for halogenated substrates.[2][4]

    • Ring Cleavage : A chlorocatechol 1,2-dioxygenase cleaves the aromatic ring between the two hydroxyl groups (intradiol cleavage) to form 2,4-dichloro-cis,cis-muconate.[4][6]

    • Cycloisomerization & Dehalogenation : A chloromuconate cycloisomerase catalyzes the cyclization of the muconate derivative and removes a chlorine atom, yielding trans-dienelactone.[6]

    • Hydrolysis & Further Metabolism : The dienelactone is hydrolyzed to maleylacetate, which is subsequently reduced to 3-oxoadipate (β-ketoadipate). This molecule is a key intermediate that is readily converted into succinyl-CoA and acetyl-CoA, which enter the tricarboxylic acid (TCA) cycle.[7][8]

Aerobic_Pathway_1_Pseudomonas cluster_upper Upper Pathway cluster_lower Lower Pathway (Modified Ortho-Cleavage) 235TBA 2,3,5-Trichlorobenzoic Acid DHC 3,5-Dichlorocatechol 235TBA->DHC 1,2-Dioxygenation (Pseudomonas putida P111) DCM 2,4-Dichloro- cis,cis-muconate DHC->DCM Chlorocatechol 1,2-Dioxygenase TDL trans-Dienelactone DCM->TDL Chloromuconate Cycloisomerase MA Maleylacetate TDL->MA Dienelactone Hydrolase TCA TCA Cycle (Succinyl-CoA, Acetyl-CoA) MA->TCA Maleylacetate Reductase

Dioxygenase-initiated aerobic pathway for 2,3,5-TBA degradation.
Pathway 2: Hydroxylase-Initiated Catabolism in Brevibacterium sp.

An alternative aerobic strategy observed in a Brevibacterium species involves an initial hydroxylation followed by decarboxylation. This pathway highlights the metabolic diversity of soil bacteria in approaching the same recalcitrant molecule.

  • Initial Attack: Hydroxylation and Decarboxylation : This pathway begins with hydroxylation at either the 4- or 5-position, followed by decarboxylation. This leads to the formation of either 2,3,5-trichlorophenol or 2,4,5-trichlorophenol.[5] These intermediates are then further metabolized to the common intermediate, 3,5-dichlorocatechol , which enters the same modified ortho-cleavage pathway described above.[5] The choice to hydroxylate rather than dioxygenate reflects the utilization of a different class of monooxygenase enzymes, demonstrating convergent evolution toward a common, readily metabolizable intermediate.

Aerobic_Pathway_2_Brevibacterium 235TBA 2,3,5-Trichlorobenzoic Acid TCPs 2,3,5-Trichlorophenol or 2,4,5-Trichlorophenol 235TBA->TCPs Hydroxylation & Decarboxylation (Brevibacterium sp.) DHC 3,5-Dichlorocatechol TCPs->DHC Further Metabolism TCA TCA Cycle DHC->TCA Modified Ortho-Cleavage Pathway

Hydroxylase-initiated aerobic pathway for 2,3,5-TBA degradation.

Section 2: Anaerobic Biodegradation Pathway of 2,3,5-TBA

Under anaerobic conditions, where oxygen is absent, microorganisms employ a completely different strategy known as reductive dehalogenation or "organohalide respiration." In this process, the chlorinated compound serves as a terminal electron acceptor, not a carbon source. The chlorine atoms are sequentially removed and replaced with hydrogen atoms.

  • Proposed Pathway: Sequential Reductive Dechlorination : While the complete anaerobic pathway for 2,3,5-TBA is not as fully characterized as its aerobic counterparts, a pathway can be proposed based on the degradation of structurally similar compounds like 2,3,6-TBA and 2,4,5-T.[7][9]

    • First Dechlorination : An organohalide-respiring bacterium, such as a species of Dehalobacter, removes one chlorine atom to produce a dichlorobenzoate isomer (e.g., 2,5-dichlorobenzoate or 3,5-dichlorobenzoate).[7]

    • Second Dechlorination : A second dechlorination event converts the dichlorobenzoate into a monochlorobenzoate.

    • Final Dechlorination : The final chlorine atom is removed, yielding non-chlorinated benzoic acid .[5]

  • Mineralization of Benzoate : Once the aromatic ring is fully dechlorinated, the resulting benzoate is no longer toxic and can be readily degraded by a consortium of anaerobic microorganisms. It is typically fermented to simpler compounds like acetate, H₂, and CO₂, which are then consumed by methanogens to produce methane (CH₄) and carbon dioxide (CO₂).[5]

This cooperative process, involving organohalide respirers and fermentative/methanogenic communities, is essential for the complete mineralization of 2,3,5-TBA in anoxic environments.

Anaerobic_Pathway 235TBA 2,3,5-Trichlorobenzoic Acid DCBA Dichlorobenzoate 235TBA->DCBA Reductive Dechlorination (-Cl⁻, +H⁺) MCBA Monochlorobenzoate DCBA->MCBA Reductive Dechlorination (-Cl⁻, +H⁺) BA Benzoic Acid MCBA->BA Reductive Dechlorination (-Cl⁻, +H⁺) EndProducts CH₄ + CO₂ BA->EndProducts Anaerobic Fermentation & Methanogenesis

Proposed anaerobic pathway for 2,3,5-TBA via reductive dehalogenation.

Section 3: Experimental Methodologies

Studying the biodegradation of xenobiotics requires a systematic approach, from isolating capable microorganisms to identifying metabolic pathways. The protocols described here represent a self-validating system: successful enrichment (Protocol 1) provides the biological material for degradation analysis (Protocol 2), which in turn confirms the metabolic activity that can be further dissected with enzyme assays (Protocol 3).

Experimental Workflow Overview

Experimental_Workflow Sample 1. Collect Environmental Sample (e.g., Contaminated Soil) Enrich 2. Enrichment Culture (Mineral Salts Medium + 2,3,5-TBA) Sample->Enrich Isolate 3. Isolate Pure Cultures (Agar Plating) Enrich->Isolate Degrade 4. Degradation Assay (Monitor TBA Disappearance) Isolate->Degrade Identify 7. Microbial Identification (16S rRNA Sequencing) Isolate->Identify Analyze 5. Metabolite Analysis (HPLC, GC-MS) Degrade->Analyze Enzyme 6. Enzyme Assays (Cell-Free Extracts) Analyze->Enzyme Informs Assay Choice

Workflow for investigating 2,3,5-TBA biodegradation.
Protocol 1: Enrichment and Isolation of 2,3,5-TBA Degraders
  • Medium Preparation : Prepare a sterile mineral salts medium (MSM) lacking any carbon source. The exact composition can vary, but a common base includes K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and a trace element solution.

  • Inoculation : Add 1-5 g of soil or sediment from a contaminated site to 100 mL of MSM in a 250 mL flask.

  • Substrate Addition : Add 2,3,5-TBA from a sterile stock solution to a final concentration of 50-100 mg/L. 2,3,5-TBA is the sole source of carbon and energy.

  • Incubation : Incubate aerobically at 25-30°C on a rotary shaker (150 rpm). For anaerobic enrichment, incubate in an anaerobic chamber with a suitable electron donor (e.g., lactate) and without shaking.

  • Subculturing : Monitor for turbidity and/or substrate depletion via HPLC. Once growth or degradation is observed, transfer an aliquot (1-5% v/v) to fresh MSM with 2,3,5-TBA. Repeat this process 5-10 times to enrich for potent degraders.

  • Isolation : After successful enrichment, spread dilutions of the culture onto MSM agar plates containing 2,3,5-TBA as the sole carbon source to obtain pure colonies.

Protocol 2: Analysis of Degradation by High-Performance Liquid Chromatography (HPLC)
  • Culture Sampling : Grow an isolated strain in liquid MSM with a known initial concentration of 2,3,5-TBA (e.g., 5 mM).[3] At regular time intervals (e.g., 0, 8, 16, 24, 48 hours), withdraw 1 mL aliquots.[3]

  • Sample Preparation : Centrifuge the aliquot at >10,000 x g for 5 minutes to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • HPLC Analysis :

    • Column : Use a C18 reverse-phase column.

    • Mobile Phase : An isocratic or gradient mixture of an acidified aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection : Use a UV detector set to the absorbance maximum of 2,3,5-TBA and its expected metabolites (typically in the 210-280 nm range).

  • Quantification : Create a standard curve using known concentrations of 2,3,5-TBA. Quantify the disappearance of the substrate peak and the appearance of new metabolite peaks over time by comparing their peak areas to the standard curve.

Section 4: Quantitative and Comparative Data

The efficiency of biodegradation is highly dependent on the microbial strain and the specific structure of the substrate. While specific kinetic data for 2,3,5-TBA is sparse in the literature, data from closely related compounds can provide valuable context.

SubstrateMicroorganismDegradation RateConditionsReference
3-Chlorobenzoate (5 mM)Caballeronia 19CS4-20.29 mM h⁻¹Aerobic, Batch Culture[3]
3-Chlorobenzoate (5 mM)Paraburkholderia 19CS9-10.23 mM h⁻¹Aerobic, Batch Culture[3]
3-Chlorobenzoate (5 mM)Cupriavidus 19C60.10 mM h⁻¹Aerobic, Batch Culture[3]
2-ChlorobenzoateAeromonas hydrophila41 µM/hrAerobic, Wastewater Isolate[2]
3,4-DichlorobenzoateAeromonas hydrophila15.5 µM/hrAerobic, Wastewater Isolate[2]

This data illustrates that even among different strains, degradation rates for the same compound can vary significantly.[3] Generally, the rate of degradation decreases with an increasing number of chlorine substituents due to increased chemical stability and potential enzymatic inhibition.

Conclusion and Future Perspectives

The biodegradation of 2,3,5-Trichlorobenzoic acid is a testament to microbial metabolic versatility. Aerobic microorganisms have evolved sophisticated oxidative pathways, initiated by either dioxygenases or hydroxylases, that converge on the central intermediate 3,5-dichlorocatechol before channeling it into the TCA cycle. In contrast, anaerobic communities utilize a reductive strategy, sequentially removing chlorine atoms to produce benign benzoic acid, which is then fully mineralized to methane and carbon dioxide.

Despite this knowledge, significant research gaps remain. The complete enzymatic and genetic characterization of the Brevibacterium and Pseudomonas putida P111 pathways is still required. For the anaerobic route, the specific organohalide-respiring bacteria capable of dechlorinating 2,3,5-TBA need to be isolated and characterized. Future research combining multi-omics approaches (genomics, transcriptomics, proteomics) with classical microbiology will be essential to fully elucidate these pathways, identify rate-limiting steps, and harness the potential of these microorganisms for the effective bioremediation of sites contaminated with chlorinated pollutants.

References

  • Vrchotová, B., Macková, M., Macek, T., & Demnerová, K. (2013). Bioremediation of Chlorobenzoic Acids. IntechOpen. [Link]

  • Gerritse, J., Renard, V., Pedro Gomes, T. M., Lawson, P. A., Collins, M. D., & Gottschal, J. C. (1996). Mineralization of the herbicide 2,3,6-trichlorobenzoic acid by a co-culture of anaerobic and aerobic bacteria. FEMS Microbiology Letters. [Link]

  • Hickey, W. J., & Focht, D. D. (1990). Degradation of mono-, di-, and trihalogenated benzoic acids by Pseudomonas aeruginosa JB2. Applied and Environmental Microbiology. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66121, 2,3,5-Trichlorobenzoic acid. PubChem. [Link]

  • Esteve-Núñez, A., Caballero, A., & Ramos, J. L. (2001). Biological Degradation of 2,4,6-Trinitrotoluene. Microbiology and Molecular Biology Reviews. [Link]

  • Wilson, J. T. (2012). Tertiary Butyl Alcohol (TBA) Biodegradation: Some Frequently Asked Questions. U.S. Environmental Protection Agency. [Link]

  • Cui, Y., Yang, Y., & Yan, J. (2021). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Environmental Microbiome. [Link]

  • El-Sayed, W. S., El-Hefnawy, M. A., El-Toukhy, N. M., & Abou-Shanab, R. A. (2021). Isolation and Characterization a Novel Catabolic Gene Cluster Involved in Chlorobenzene Degradation in Haloalkaliphilic Alcanivorax sp. HA03. Biology. [Link]

  • Wilson, J. T. (2012). Tertiary Butyl Alcohol (TBA) Biodegradation: Some Frequently Asked Questions. U.S. Environmental Protection Agency. [Link]

  • Tarawneh, Z., Al-Tarawneh, A., & Khleifat, K. (2019). Biodegradation of Chlorobenzoic Acid Substitutes, Particularly, 2-CBA, By Aeromonas hydrophila. Journal of Basic and Applied Research in Biomedicine. [Link]

  • Vrchotová, B., Macková, M., Macek, T., & Demnerová, K. (2013). Bioremediation of Chlorobenzoic Acids. IntechOpen. [Link]

  • AL-Quraishi, F. (2022). Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. Journal of Basic and Applied Research in Biomedicine. [Link]

  • ResearchGate. (n.d.). Anaerobic degradation of chlorobenzoic acid adapted from[10]. ResearchGate. [Link]

  • Phitsuwan, P., Pinyakong, O., & Tanasupawat, S. (2023). Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. Microorganisms. [Link]

  • Eapen, S., & D'Souza, S. F. (2005). Prospects of genetic engineering of plants for phytoremediation of toxic metals. Biotechnology Advances. [Link]

  • Haglund, P. (2007). The ins and outs of ring-cleaving dioxygenases. Critical Reviews in Biochemistry and Molecular Biology. [Link]

  • ResearchGate. (n.d.). Aerobic degradation of 2,3,5-CBA by strain Brevibacterium sp. and Pseudomonas putida P111 adapted from. ResearchGate. [Link]

  • Harwood, C. S., & Parales, R. E. (1996). The β-Ketoadipate Pathway and the Biology of Self-Identity. Annual Review of Microbiology. [Link]

  • Park, H. S., & Kim, H. S. (2000). Crosstalk between the tricarboxylic acid cycle and peptidoglycan synthesis in Caulobacter crescentus through the homeostatic control of α-ketoglutarate. PLOS Genetics. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Determination of 2,3,5-Trichlorobenzoic Acid

Foreword for the Modern Researcher In the landscape of pharmaceutical development and environmental analysis, the precise and accurate quantification of halogenated organic compounds is paramount. 2,3,5-Trichlorobenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and environmental analysis, the precise and accurate quantification of halogenated organic compounds is paramount. 2,3,5-Trichlorobenzoic acid (2,3,5-TCBA), a compound of interest due to its potential presence as a synthetic byproduct or environmental contaminant, demands robust analytical methodologies for its detection. This guide moves beyond a simple recitation of steps; it is designed to provide you, the researcher, with a foundational understanding of the analytical choices, the underlying chemical principles, and the practical execution of reliable detection methods. The protocols herein are presented not as rigid instructions, but as adaptable frameworks, empowering you to modify and validate them for your specific matrices and analytical instrumentation.

Introduction: The Analytical Imperative for 2,3,5-Trichlorobenzoic Acid

2,3,5-Trichlorobenzoic acid is a chlorinated aromatic carboxylic acid. Its detection is crucial in various fields, from monitoring its presence as a potential impurity in pharmaceutical manufacturing streams to assessing its distribution as an environmental pollutant. The inherent chemical properties of 2,3,5-TCBA—a chlorinated benzene ring coupled with a carboxylic acid group—dictate the analytical strategies for its effective isolation and quantification.

This document outlines two primary, validated analytical approaches for the determination of 2,3,5-Trichlorobenzoic acid:

  • High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust technique for the direct analysis of the acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS) , a highly sensitive and specific method that requires derivatization of the carboxylic acid group to enhance volatility.

The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix, the required limit of detection, and the available instrumentation.

Foundational Principle: The Role of Sample Preparation

The adage "garbage in, garbage out" is particularly resonant in analytical chemistry. The most sophisticated analytical instrument cannot compensate for a poorly prepared sample. The primary goal of sample preparation for 2,3,5-TCBA analysis is to isolate the analyte from the sample matrix and concentrate it to a level suitable for detection. The acidic nature of the carboxylic acid moiety is the key to its selective extraction.

Two common and effective sample preparation techniques are detailed: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE): A Classic Approach for Aqueous Matrices

LLE is a powerful technique for separating analytes based on their differential solubility in two immiscible liquid phases. For an acidic compound like 2,3,5-TCBA in an aqueous matrix, the pH of the sample is manipulated to control its solubility.

  • Principle of a pH-Mediated Extraction: At a pH significantly below its pKa, 2,3,5-TCBA will be in its protonated, neutral form, making it more soluble in organic solvents. Conversely, at a pH above its pKa, it will be in its deprotonated, anionic form, rendering it more soluble in the aqueous phase. This pH-dependent partitioning is the cornerstone of a successful LLE protocol.

Solid-Phase Extraction (SPE): A Modern, Efficient Alternative

SPE is a chromatographic technique used for sample preparation that partitions analytes between a solid phase and a liquid phase. It offers several advantages over LLE, including higher sample throughput, reduced solvent consumption, and the potential for automation.

  • Mechanism of Reversed-Phase SPE: For the extraction of moderately non-polar compounds like 2,3,5-TCBA from aqueous samples, a reversed-phase sorbent (e.g., C18-silica) is commonly employed. The non-polar stationary phase retains the analyte from the polar aqueous sample. The analyte is then eluted with a small volume of a non-polar organic solvent.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds like 2,3,5-TCBA. The method described below is adapted from established procedures for the analysis of various chlorobenzoic acid isomers and is suitable for the quantification of 2,3,5-TCBA in complex matrices such as soil and water, following appropriate sample preparation.[1][2]

HPLC-UV Protocol

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Phosphoric acid (reagent grade)

  • 2,3,5-Trichlorobenzoic acid analytical standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic acid in water
Gradient Isocratic or gradient elution depending on the complexity of the sample matrix. A typical starting point is 60:40 Acetonitrile:0.1% TFA in water.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10-20 µL

Protocol Steps:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and 0.1% TFA in water. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration: Prepare a series of calibration standards of 2,3,5-TCBA in the mobile phase. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample extracts and record the chromatograms.

  • Quantification: Identify the 2,3,5-TCBA peak in the sample chromatogram based on its retention time compared to the analytical standard. Quantify the concentration using the calibration curve.

Rationale for Method Parameters:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the moderately non-polar 2,3,5-TCBA.

  • Acidified Mobile Phase: The addition of a small amount of acid (TFA or phosphoric acid) to the mobile phase ensures that the carboxylic acid group of 2,3,5-TCBA remains protonated, leading to a consistent retention time and improved peak shape.

  • UV Detection at 230 nm: The benzene ring in 2,3,5-TCBA exhibits strong UV absorbance, and 230 nm is a common wavelength for the detection of aromatic carboxylic acids.

Expected Performance:

Based on similar methods for chlorobenzoic acids, the following performance characteristics can be anticipated:[1][2]

ParameterExpected Value
Limit of Quantification (LOQ) 5-10 µg/mL
Linear Range 10-120 µg/mL
Accuracy (Recovery) 90-110%
Precision (RSD) < 10%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior sensitivity and specificity compared to HPLC-UV, making it the method of choice for trace-level analysis of 2,3,5-TCBA. However, due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert it into a more volatile form. Methylation of the carboxylic acid group to form the corresponding methyl ester is a common and effective derivatization strategy.

GC-MS Protocol with Methylation Derivatization

Instrumentation and Columns:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary GC column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

Reagents:

  • Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v)

  • Methanol (anhydrous)

  • Hexane or Dichloromethane (pesticide residue grade)

  • Sodium sulfate (anhydrous)

  • 2,3,5-Trichlorobenzoic acid analytical standard

Derivatization Protocol (Methylation with BF3-Methanol): [3][4][5]

  • Sample Preparation: The sample extract containing 2,3,5-TCBA should be dried to remove any residual water. This can be achieved by passing the extract through a small column of anhydrous sodium sulfate or by evaporating the solvent under a gentle stream of nitrogen.

  • Reaction: To the dried sample residue, add 1-2 mL of 14% BF3-Methanol solution.

  • Heating: Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1-2 mL of hexane or dichloromethane and 1-2 mL of water to the vial. Vortex for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the 2,3,5-trichlorobenzoic acid methyl ester.

  • Collection: Carefully transfer the organic layer to a clean vial for GC-MS analysis.

GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Temperature Program Initial temperature of 60-80 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C, and hold for 5-10 minutes.
MS Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Rationale for Method Parameters:

  • Derivatization: The methylation of the carboxylic acid group significantly increases the volatility of 2,3,5-TCBA, making it amenable to GC analysis. BF3-Methanol is a widely used and effective methylation reagent.[4][5]

  • GC Column: A 5% phenyl-methylpolysiloxane column is a general-purpose column that provides good separation for a wide range of semi-volatile organic compounds, including the methyl ester of 2,3,5-TCBA.

  • MS Detection: Mass spectrometry provides high selectivity and sensitivity. In full scan mode, the mass spectrum of the derivatized analyte can be used for identification. In SIM mode, the instrument monitors for specific ions characteristic of the analyte, which significantly enhances the sensitivity and reduces the limit of detection.

Expected Mass Spectrum of 2,3,5-Trichlorobenzoic Acid Methyl Ester:

The mass spectrum of the methyl ester of 2,3,5-trichlorobenzoic acid is expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of the methoxy group (-OCH3) and chlorine atoms. The isotopic pattern of the chlorine atoms (approximately 3:1 ratio of 35Cl to 37Cl) will be a key feature for identification.

Sample Preparation Protocols

Protocol for Liquid-Liquid Extraction from Water

This protocol is based on the principles of acid-base extraction and is suitable for the extraction of 2,3,5-TCBA from water samples.[6][7]

Materials:

  • Separatory funnel (250 mL or 500 mL)

  • pH meter or pH paper

  • Hydrochloric acid (HCl), 6M

  • Sodium hydroxide (NaOH), 1M

  • Dichloromethane or Ethyl acetate (organic solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

Protocol Steps:

  • Sample pH Adjustment: Take a known volume of the water sample (e.g., 100 mL) in a beaker and adjust the pH to ≤ 2 with 6M HCl.

  • Extraction: Transfer the acidified sample to a separatory funnel. Add 30-50 mL of dichloromethane or ethyl acetate. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) contains the 2,3,5-TCBA.

  • Collection: Drain the organic layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent two more times. Combine all the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the dried extract to a final volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen. The concentrated extract is now ready for HPLC or GC-MS analysis (after derivatization for GC-MS).

Protocol for Solid-Phase Extraction from Soil

This protocol is adapted from a method for the extraction of chlorobenzoic acids from soil samples and is suitable for preparing soil extracts for HPLC analysis.[1][2]

Materials:

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg)

  • SPE manifold

  • Methanol

  • Water (HPLC grade)

  • Hexane

  • Acetone

  • Acetic acid

Protocol Steps:

  • Soil Extraction:

    • Weigh 5-10 g of the soil sample into an extraction cell.

    • Extract the soil using an accelerated solvent extractor (ASE) with a mixture of hexane and acetone (1:1, v/v) containing 1% acetic acid.

    • Typical ASE conditions: 10.34 MPa pressure, 150 °C temperature.[1][2]

    • Alternatively, a sonication-assisted solvent extraction can be performed.

  • Extract Concentration: Concentrate the collected extract to near dryness.

  • Reconstitution: Reconstitute the residue in a small volume of a suitable solvent for loading onto the SPE cartridge (e.g., 1-2 mL of methanol:water, 10:90 v/v).

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

  • Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the 2,3,5-TCBA from the cartridge with 5-10 mL of methanol or acetonitrile.

  • Final Concentration: Concentrate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen. The purified extract is now ready for analysis.

Visualizing the Workflow

To provide a clear overview of the analytical processes, the following diagrams illustrate the key steps in sample preparation and analysis.

Diagram: Liquid-Liquid Extraction Workflow

LLE_Workflow cluster_prep Liquid-Liquid Extraction cluster_analysis Analysis A Aqueous Sample B Acidify to pH <= 2 A->B C Extract with Organic Solvent B->C D Collect Organic Layer C->D E Dry with Na2SO4 D->E F Concentrate E->F G HPLC-UV Analysis F->G H Derivatize (Methylate) F->H I GC-MS Analysis H->I

Caption: Workflow for the extraction and analysis of 2,3,5-TCBA from aqueous samples using LLE.

Diagram: Solid-Phase Extraction Workflow

SPE_Workflow cluster_prep Solid-Phase Extraction cluster_analysis Analysis A Soil Sample B Solvent Extraction (e.g., ASE) A->B C Concentrate & Reconstitute B->C D SPE Cleanup (Condition, Load, Wash, Elute) C->D E Concentrate Eluate D->E F HPLC-UV Analysis E->F G Derivatize (Methylate) E->G H GC-MS Analysis G->H

Caption: Workflow for the extraction and analysis of 2,3,5-TCBA from soil samples using SPE.

Trustworthiness and Self-Validation

The reliability of any analytical data is contingent upon a robust system of quality control. To ensure the trustworthiness of the results obtained using these protocols, the following self-validating measures should be implemented:

  • Method Blank: An analyte-free sample matrix that is carried through the entire sample preparation and analysis process. This is used to assess any contamination introduced during the procedure.

  • Laboratory Control Sample (LCS): A blank sample spiked with a known concentration of 2,3,5-TCBA. The recovery of the analyte in the LCS is used to evaluate the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with a known concentration of 2,3,5-TCBA and analyzed in duplicate. This provides information on the effect of the sample matrix on the analytical method and the precision of the method.

  • Calibration Verification: A mid-range calibration standard should be analyzed periodically to ensure the stability of the instrument's response.

Conclusion

The analytical determination of 2,3,5-Trichlorobenzoic acid can be reliably achieved through either HPLC-UV or GC-MS. The choice of method will be dictated by the specific analytical requirements, with HPLC-UV offering a robust and accessible approach and GC-MS providing enhanced sensitivity and specificity. The success of either technique is heavily reliant on a well-designed and executed sample preparation protocol. By understanding the underlying chemical principles and implementing rigorous quality control measures, researchers can confidently and accurately quantify 2,3,5-TCBA in a variety of matrices.

References

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]

  • Gorrasi, G., & Spagni, A. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute streams.
  • National Environmental Methods Index. (n.d.). EPA-NERL: 555: Chlorinated Acids in Water Using HPLC/UV. Retrieved from [Link]

  • S. A. Harris. (1951). Process for the separation of isomeric chlorobenzoic acids. U.S.
  • Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • de Oliveira, M. A. L., & de Oliveira, A. C. (2024). Direct Methylation Method for Quantification of Fatty Acids in Lyophilized Human Milk by Gas Chromatography with Flame Ionization Detector. Journal of the Brazilian Chemical Society, 35, 1-10.
  • Hladik, M. L., & Focant, J. F. (2011). Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography.
  • López-Bellido, F. J., & Cañizares-Macías, M. P. (2020).
  • Arpino, P. (2015, November 25). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. ResearchGate. Retrieved from [Link]

  • Stevens, J., & Lang, J. (2017). Novel Sample Preparation and GC–MS/MS Analysis of Triclosan and Methyl Triclosan in Biosolids. LCGC North America, 35(10), 788-794.
  • Hladik, M. L., & Focant, J. F. (2011). Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995). Method 515.2: Determination of Chlorinated Acids in Water Using Liquid-Solid Extraction and Gas Chromatography with an Electron Capture Detector.
  • Meier-Augenstein, W. (2019, January 27). Protocol for extraction and derivitization of fatty acid for GC analyis?. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Solid-Phase Extraction. Chemistry LibreTexts. [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]

  • Tize, M. F., & Womeni, H. M. (2021). Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils. Food Science & Nutrition, 9(11), 6069-6077.
  • U.S. Environmental Protection Agency. (2000). Method 515.3: Determination of Chlorinated Acids in Drinking Water by Liquid-liquid Extraction Derivatization and Gas Chromatography With Electron Capture Detection.
  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

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Application

High-Resolution HPLC Analysis of 2,3,5-Trichlorobenzoic Acid

Application Note & Standard Operating Protocol Executive Summary This guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and identification of 2,3,5-Trichlorobenzoic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol

Executive Summary

This guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and identification of 2,3,5-Trichlorobenzoic acid (2,3,5-TCBA) . While often analyzed as a standalone intermediate, 2,3,5-TCBA is a critical process impurity in the synthesis of dicamba (3,6-dichloro-2-methoxybenzoic acid) and a degradation product of specific herbicides.

Key Technical Challenge: The primary difficulty in analyzing 2,3,5-TCBA is twofold:

  • Acidity (pKa ~2.1): It requires strict pH control to prevent peak broadening and early elution.

  • Isomer Resolution: Differentiating it from structurally similar isomers (e.g., 2,3,6-TCBA or 2,4,5-TCBA) requires specific stationary phase selectivity beyond standard C18 hydrophobicity.

Physicochemical Basis of the Method

Understanding the molecule is the first step to a robust method. We do not choose conditions arbitrarily; we choose them based on the analyte's physical chemistry.

PropertyValueChromatographic Implication
pKa 2.09 ± 0.25Critical: At pH > 4.1 (pKa + 2), the molecule is 99% ionized (anionic). Anions do not retain well on C18. The mobile phase pH must be < 2.5 to keep the analyte protonated (neutral) for retention.
LogP 3.87High Hydrophobicity: Once protonated, the trichloro-ring interacts strongly with C18 ligands. High organic content (>50% ACN) will be needed for elution.
UV Maxima ~230 nm (Strong)~280 nm (Weak)Detection: 230 nm provides maximum sensitivity for trace impurity analysis. 280 nm offers higher selectivity against non-aromatic matrix interferences.

Method Development & Optimization

Stationary Phase Selection

While a standard C18 column is sufficient for assaying pure 2,3,5-TCBA, it often fails to resolve it from its isomers (like the herbicide 2,3,6-TCBA) because their hydrophobicities (LogP) are nearly identical.

  • Standard Assay: C18 (Octadecyl) - Relies on hydrophobic interaction.

  • Isomer Resolution (Recommended): PFP (Pentafluorophenyl) or Phenyl-Hexyl .

    • Mechanism: These phases utilize

      
       interactions and shape selectivity. The electron-deficient PFP ring interacts differently with the chlorine substitution patterns of the varying TCBA isomers, providing superior resolution compared to C18.
      
Mobile Phase Chemistry
  • Buffer: 0.1% Phosphoric Acid (

    
    ) is preferred over Formic Acid for UV analysis because it is transparent at low wavelengths (210-220 nm).
    
  • Solvent: Acetonitrile (ACN) is preferred over Methanol. ACN has a lower UV cutoff and stronger elution strength for the hydrophobic trichlorobenzene ring, resulting in sharper peaks.

Standard Operating Protocol (SOP)

Instrumentation & Materials
  • HPLC System: Binary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) OR Phenomenex Kinetex PFP for isomer mixtures.

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.

Preparation of Solutions

Mobile Phase A (0.1%


 in Water): 
  • Measure 1000 mL of Milli-Q water.

  • Add 1.0 mL of 85% Phosphoric Acid.

  • Mix and filter through a 0.22 µm membrane. Resulting pH should be ~2.1.

Mobile Phase B:

  • 100% Acetonitrile (HPLC Grade).[1]

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 2,3,5-TCBA reference standard.

  • Dissolve in 10 mL of 50:50 Water:ACN. Note: Pure water may not dissolve the solid due to high LogP.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 5 - 10 µLPrevent column overload.
Column Temp 35°CImproves mass transfer and peak shape.
Detection UV @ 230 nmMax absorption (B-band). Reference: 360 nm.
Run Time 15 minutesSufficient for washing and re-equilibration.
Gradient Profile

Isocratic runs (e.g., 60% ACN) are possible but Gradient is recommended to prevent accumulation of late-eluting hydrophobic impurities.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.007030Initial Hold (Traps polar matrix)
1.007030Start Gradient
8.001090Elution of 2,3,5-TCBA (~6-7 min)
10.001090Wash Column
10.107030Return to Initial
15.007030Re-equilibration

Visualization of Methodology

Analytical Workflow

The following diagram outlines the logical flow from sample preparation to data reporting.

HPLC_Workflow Sample Sample Material (Solid/Liquid) Prep Sample Prep Dissolve in 50:50 ACN:H2O Filter 0.22 µm Sample->Prep Weigh/Dilute System HPLC Setup C18 Column, 35°C Mobile Phase pH 2.1 Prep->System Inject Separation Separation Gradient Elution Retain Neutral Form System->Separation Run Detection Detection UV @ 230 nm Separation->Detection Elute Data Data Analysis Integrate Peak Calc vs Standard Detection->Data Signal

Figure 1: Step-by-step analytical workflow for 2,3,5-TCBA analysis ensuring sample integrity and accurate detection.

Method Development Decision Tree

This logic map explains the critical decisions regarding pH and column choice.

Decision_Tree Start Start Method Development Check_pKa Check pKa (2.09) Start->Check_pKa pH_Decision Select Mobile Phase pH Check_pKa->pH_Decision pH_High pH > 3.0 (Ionized) pH_Decision->pH_High Incorrect pH_Low pH < 2.5 (Neutral) pH_Decision->pH_Low Correct Result_Bad Poor Retention Void Elution pH_High->Result_Bad Result_Good Good Retention Hydrophobic Interaction pH_Low->Result_Good Isomers Isomers Present? (2,3,6-TCBA etc.) Result_Good->Isomers Col_C18 Use C18 Column (Standard Assay) Isomers->Col_C18 No Col_PFP Use PFP/Phenyl Column (Pi-Pi Selectivity) Isomers->Col_PFP Yes

Figure 2: Decision logic for optimizing retention and selectivity based on analyte pKa and sample complexity.

Validation Parameters (System Suitability)

To ensure the trustworthiness of the data, every run must meet these criteria:

  • Retention Time Precision: RSD < 1.0% for 5 replicate injections.

  • Tailing Factor (T):

    
    . (If 
    
    
    
    , lower the pH further or replace the column).
  • Resolution (Rs): If analyzing mixtures,

    
     between 2,3,5-TCBA and the nearest isomer (typically 2,3,6-TCBA).
    
  • Linearity:

    
     over the range of 0.5 µg/mL to 100 µg/mL.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Early Elution (

)
pH is too high; Analyte is ionized.Lower mobile phase pH to 2.0 using Phosphoric or Trifluoroacetic acid.
Peak Splitting Solvent mismatch.Ensure sample diluent matches initial mobile phase (e.g., 30% ACN). Do not inject 100% ACN.
Co-elution with Isomers Lack of selectivity on C18.Switch to Phenyl-Hexyl or PFP column to leverage pi-pi interactions.
Noisy Baseline Impure acid modifier or UV cutoff.Use HPLC-grade Phosphoric acid; ensure detection is not below solvent cutoff (ACN cutoff is ~190 nm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66121, 2,3,5-Trichlorobenzoic acid. Retrieved January 31, 2026 from [Link]

  • Helix Chromatography. HPLC Methods for analysis of Benzoic acid and Isomers. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). FAO Specifications and Evaluations for Agricultural Pesticides: Dicamba. (Detailed impurity profiling including chlorobenzoic acids). Retrieved from [Link]

  • Mac-Mod Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (Explanation of PFP/Phenyl phases for isomer separation). Retrieved from [Link]

Sources

Method

Experimental protocol for studying xenobiotic metabolism

Application Note: Precision Profiling of Xenobiotic Metabolism Subtitle: From Microsomal Stability to Reaction Phenotyping: A Comprehensive Guide for Drug Discovery Abstract In the trajectory of drug development, underst...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Profiling of Xenobiotic Metabolism Subtitle: From Microsomal Stability to Reaction Phenotyping: A Comprehensive Guide for Drug Discovery

Abstract

In the trajectory of drug development, understanding the metabolic fate of a new chemical entity (NCE) is not merely a regulatory checkbox but a critical determinant of clinical success. This guide provides a rigorous, field-proven framework for studying xenobiotic metabolism. We move beyond basic textbook descriptions to provide actionable, self-validating protocols for Metabolic Stability and CYP450 Reaction Phenotyping . By integrating specific inhibitor concentrations, physiological scaling factors, and advanced decision trees, this application note serves as a definitive manual for the bench scientist.

Section 1: Model Selection Strategy

Choosing the correct in vitro system is the first step in ensuring data fidelity. While Human Liver Microsomes (HLM) are the industry workhorse for Phase I metabolism, they are not a universal solution.

Table 1: Comparative Utility of In Vitro Metabolic Systems

FeatureHuman Liver Microsomes (HLM) S9 Fraction Cryopreserved Hepatocytes
Composition Endoplasmic reticulum vesicles (CYP450s, UGTs).Microsomes + Cytosol (CYPs, UGTs, SULTs, AO, NATs).Intact cellular machinery (Phase I, II, III transporters).
Cofactor Req. Requires NADPH (Phase I) or UDPGA (Phase II).Requires NADPH, UDPGA, PAPS, Acetyl-CoA.Self-contained (no external cofactors needed).
Primary Use High-throughput screening of Phase I stability (CYP-mediated).Studying non-CYP metabolism (e.g., Aldehyde Oxidase)."Gold Standard" for prediction of in vivo clearance and metabolite profiling.
Limitation Misses cytosolic enzymes; requires pore-forming agents (Alamethicin) for UGTs.Lower enzyme specific activity compared to microsomes.Higher cost; complex handling; transporter effects can complicate clearance data.

Expert Insight: For early-stage screening, HLM is preferred due to cost-efficiency and stability. However, if your compound contains a carboxylic acid or phenol moiety, verify stability in S9 or Hepatocytes early to rule out rapid Phase II conjugation (Glucuronidation/Sulfation) which HLM alone might miss without specific cofactor supplementation.

Section 2: Core Protocol – Microsomal Metabolic Stability

This assay determines the in vitro intrinsic clearance (


) of a compound.[1] The protocol below uses a "substrate depletion" approach, which is kinetically superior to metabolite formation assays when the metabolic pathway is unknown.
Materials & Reagents
  • Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.4.

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • Cofactor: NADPH (reduced form). Note: Use a regenerating system (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase) for incubations >60 min to prevent cofactor exhaustion.

  • Quench Solution: Acetonitrile (ACN) containing 100-200 nM of an Internal Standard (e.g., Warfarin or Tolbutamide).

Experimental Workflow

Target Final Concentrations:

  • Test Compound: 1 µM (Ensure < 1% DMSO/Organic solvent).

  • Microsomal Protein: 0.5 mg/mL.[2]

  • NADPH: 1 mM.[3]

Step-by-Step Procedure:

  • Pre-Incubation: Prepare a master mix of Buffer + Microsomes + Test Compound. Aliquot 180 µL into a 96-well plate. Incubate at 37°C for 5–10 minutes.

    • Why? This allows the compound to reach binding equilibrium with the microsomal protein and warms the solution to metabolic temperature.

  • Initiation: Add 20 µL of pre-warmed 10 mM NADPH to start the reaction (Final vol = 200 µL).

  • Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 min), remove 30 µL of the reaction mixture.

  • Quenching: Immediately dispense the 30 µL sample into 120 µL of ice-cold Quench Solution (1:4 ratio).

    • Critical: Vortex immediately. The high organic content precipitates proteins and stops metabolism instantly.

  • Clarification: Centrifuge the quench plate at 3,200 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject the supernatant onto LC-MS/MS.

Workflow Visualization

MetabolicStability Prep Master Mix Prep (Buffer + HLM + Cmpd) PreWarm Pre-Incubation (37°C, 10 min) Prep->PreWarm Start Initiation (+ NADPH) PreWarm->Start Sample Sampling Loop (0, 5, 15... 60 min) Start->Sample t=0 Sample->Sample Next timepoint Quench Quench (ACN + IS) Sample->Quench Aliquot Centrifuge Centrifugation (3200g, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Figure 1: Step-by-step workflow for the Microsomal Metabolic Stability Assay.

Section 3: Advanced Protocol – CYP Reaction Phenotyping

Once a compound shows instability, identifying the specific CYP isoform responsible is critical for predicting Drug-Drug Interactions (DDI). The FDA recommends two complementary methods: Chemical Inhibition and Recombinant Enzymes . We focus here on Chemical Inhibition using HLM.

The Chemical Inhibition Strategy

This method compares the intrinsic clearance of the test compound in the presence and absence of selective CYP inhibitors.

Critical Requirement: The inhibitor concentration must be high enough to inhibit the target isoform (>80%) but low enough to avoid "off-target" inhibition of other isoforms.

Table 2: FDA-Aligned Selective Inhibitors & Recommended Concentrations

Target IsoformSelective InhibitorRec.[4][5][6][7][8] Conc. (µM)Mechanism
CYP1A2 Furafylline10Mechanism-Based (Requires 15 min pre-incubation)
CYP2C8 Montelukast0.5 - 1.0Competitive
CYP2C9 Sulfaphenazole5 - 10Competitive
CYP2C19 N-3-benzyl-nirvanol1Competitive
CYP2D6 Quinidine1Competitive (Very potent)
CYP3A4/5 Ketoconazole1Competitive (Standard, but can inhibit 2C8 at high conc.)
CYP3A4/5 Azamulin5Mechanism-Based (Highly selective for 3A)
Experimental Design
  • Control Arm: HLM + Test Compound + Vehicle (Solvent only).

  • Inhibitor Arms: HLM + Test Compound + Specific Inhibitor (e.g., +Ketoconazole).

  • Procedure: Follow the stability protocol (Section 2.2).

    • Exception: For Mechanism-Based Inhibitors (Furafylline, Azamulin), pre-incubate the HLM + NADPH + Inhibitor for 15 minutes before adding the Test Compound.

  • Calculation: Calculate the % Inhibition:

    
    
    
Phenotyping Decision Logic

ReactionPhenotyping Start Compound Unstable in HLM (High Clearance) Screen Screen with Diagnostic Inhibitors (1A2, 2C9, 2D6, 3A4) Start->Screen Check3A4 Sig. Inhibition with Ketoconazole? Screen->Check3A4 Check2D6 Sig. Inhibition with Quinidine? Screen->Check2D6 Result3A4 Major Route: CYP3A4 (High DDI Risk) Check3A4->Result3A4 Yes (>50%) ResultNone No Inhibition? Check Non-CYP (UGT/AO) or Phase III (Transport) Check3A4->ResultNone No Result2D6 Major Route: CYP2D6 (Polymorphism Risk) Check2D6->Result2D6 Yes (>50%) Check2D6->ResultNone No

Figure 2: Decision tree for interpreting Chemical Inhibition data.

Section 4: Data Analysis & Scaling

To translate bench data into clinical predictions, we must scale the in vitro intrinsic clearance (


) to the whole liver.
Calculating In Vitro Clearance

Plot the natural log (ln) of the % Parent Remaining vs. Time. The slope of the linear regression is


 (elimination rate constant).




Physiological Scaling (IVIVE)

To predict human hepatic clearance (


), use the "Well-Stirred Model".[1]

Standard Scaling Factors (Human):

  • MPPGL (Microsomal Protein Per Gram Liver): 32 mg/g (Weighted Geometric Mean) [1, 2].[9]

  • HPGL (Hepatocytes Per Gram Liver): 99 x 10⁶ cells/g [1].

  • Liver Weight: 25.7 g/kg body weight (approx. 1800g for a 70kg human).[9]

Equation:





  • 
    : Hepatic Blood Flow (20.7 mL/min/kg for humans).
    
  • 
    : Fraction unbound in blood (critical for accurate prediction).
    

References

  • Barter, Z. E., et al. (2007). Scaling Factors for the Extrapolation of In Vivo Metabolic Drug Clearance From In Vitro Data: Reaching a Consensus on Values of Human Microsomal Protein and Hepatocellularity Per Gram of Liver.[1] Current Drug Metabolism.

  • FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.

  • Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities.[10] Drug Metabolism and Disposition.

Sources

Application

Quantifying 2,3,5-Trichlorobenzoic Acid in Soil: A Validated Method Using Extraction and Chromatographic Analysis

An Application Note for Environmental and Agrochemical Laboratories Abstract This application note presents a detailed and robust methodology for the quantification of 2,3,5-trichlorobenzoic acid (2,3,5-TBA) in soil samp...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Environmental and Agrochemical Laboratories

Abstract

This application note presents a detailed and robust methodology for the quantification of 2,3,5-trichlorobenzoic acid (2,3,5-TBA) in soil samples. 2,3,5-TBA is a chlorinated aromatic carboxylic acid, and its presence in soil, often as a metabolite of herbicides or an industrial byproduct, necessitates sensitive and reliable analytical methods for environmental monitoring. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for efficient extraction, followed by two alternative analytical procedures: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for direct analysis and Gas Chromatography with Mass Spectrometry (GC-MS) for enhanced sensitivity and confirmation, which requires a derivatization step. This guide is designed for researchers and analytical scientists, providing not only step-by-step instructions but also the scientific rationale behind key procedural choices to ensure data integrity and trustworthiness.

Introduction and Scientific Principle

2,3,5-Trichlorobenzoic acid (2,3,5-TBA) is a synthetic organic compound belonging to the class of chlorobenzoic acids.[1] Its chemical structure consists of a benzoic acid core with three chlorine atoms substituted on the benzene ring.[2] While some isomers of trichlorobenzoic acid were historically used as herbicides, the presence of 2,3,5-TBA in the environment can be an indicator of contamination.[3][4] Due to their chemical stability, some chlorobenzoic acids can persist in soil, potentially impacting soil health and posing a risk of leaching into groundwater.[3][4][5] Therefore, accurate quantification in complex soil matrices is critical for risk assessment and regulatory compliance.

The analytical challenge lies in efficiently extracting the polar, acidic 2,3,5-TBA from the heterogeneous soil matrix, which contains numerous potential interferences, and then accurately measuring its concentration.

Methodological Principle: This protocol is founded on a two-stage process: sample preparation followed by instrumental analysis.

  • Extraction and Cleanup: A modified QuEChERS methodology is employed.[6] The soil sample is first extracted with acetonitrile, a solvent effective at partitioning a wide range of analytes. The addition of specific salts (anhydrous MgSO₄ and NaCl) induces phase separation from the residual water in the soil and drives the 2,3,5-TBA into the organic layer. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses a combination of sorbents to remove interfering matrix components like organic acids, fatty acids, and pigments.[6][7]

  • Instrumental Quantification: Two validated chromatographic techniques are presented:

    • HPLC-UV: This method allows for the direct analysis of the acidic form of 2,3,5-TBA without chemical modification. Separation is achieved on a reverse-phase C18 column, and quantification is based on the analyte's ultraviolet absorbance.

    • GC-MS: For higher sensitivity and confirmatory analysis, Gas Chromatography is ideal. However, due to the low volatility and high polarity of the carboxylic acid group, direct GC analysis results in poor peak shape and low sensitivity.[8][9] Therefore, a crucial derivatization step is performed to convert the carboxylic acid into its more volatile methyl ester, enabling excellent chromatographic performance.[8][10] The mass spectrometer provides definitive identification based on the unique mass spectrum of the derivatized analyte.

Chemical and Physical Properties of 2,3,5-TBA

A foundational understanding of the analyte's properties is key to designing an effective analytical method.

PropertyValueSource(s)
Molecular Formula C₇H₃Cl₃O₂[2][11]
Molecular Weight 225.46 g/mol [12]
Appearance White to pale brown solid[2][12]
Melting Point 166-167 °C[11]
LogP (Octanol-Water) 3.87[2][11]
Solubility Good solubility in organic solvents (e.g., acetonitrile, ether, DMSO); limited in water.[3][12]

Experimental Protocols

Required Apparatus and Reagents
  • Apparatus:

    • High-speed centrifuge (capable of >4000 x g)

    • 50 mL and 15 mL polypropylene centrifuge tubes

    • Analytical balance (0.1 mg readability)

    • Vortex mixer and/or mechanical shaker

    • Solvent evaporator (e.g., nitrogen stream with heating block)

    • pH meter or pH indicator strips

    • HPLC-UV system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • GC-MS system with an Electron Capture Detector (ECD) or Mass Spectrometer (MS) and a suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film, 5% phenyl-methylpolysiloxane)

  • Reagents & Standards:

    • 2,3,5-Trichlorobenzoic acid analytical standard (>97% purity)

    • Acetonitrile (ACN), HPLC or pesticide residue grade

    • Methanol (MeOH), HPLC grade

    • Hydrochloric acid (HCl), concentrated

    • Sodium hydroxide (NaOH), analytical grade

    • Anhydrous magnesium sulfate (MgSO₄), analytical grade

    • Sodium chloride (NaCl), analytical grade

    • Dispersive SPE (d-SPE) sorbents: Primary Secondary Amine (PSA) and C18 (end-capped)

    • Derivatization agent: Diazomethane (generated in-situ or from a commercial kit) or (Trimethylsilyl)diazomethane (TMSD). Caution: These are toxic and potentially explosive; handle with extreme care in a fume hood according to safety protocols. Alternatively, BF₃-Methanol solution (14% w/v) can be used.

    • Organic-free reagent water

Protocol Part 1: Soil Sample Extraction & Cleanup (QuEChERS)

This protocol is designed for a 10 g soil sample. Adjust reagent volumes proportionally for different sample weights.

  • Sample Homogenization & Weighing: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize thoroughly. Weigh 10.0 ± 0.1 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Hydration (for dry soils): If the soil is very dry, add 2 mL of reagent water and vortex for 30 seconds to improve extraction efficiency. Let it stand for 15 minutes.

  • Initial Extraction:

    • Add 10 mL of acetonitrile to the 50 mL tube containing the soil.

    • Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer or mechanical shaker. This ensures intimate contact between the solvent and soil particles, facilitating the transfer of 2,3,5-TBA into the acetonitrile.

  • Salting-Out Partitioning:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. The MgSO₄ absorbs excess water, while the NaCl enhances the partitioning of 2,3,5-TBA into the acetonitrile layer by increasing the polarity of the aqueous phase.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes. This will result in a clean separation of the upper acetonitrile layer (containing the analyte) from the soil solids and the lower aqueous layer.

  • Dispersive SPE Cleanup:

    • Prepare a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 sorbent.

    • Carefully transfer a 6 mL aliquot of the upper acetonitrile extract into the d-SPE tube.

    • Rationale: MgSO₄ removes remaining water. PSA is a weak anion exchanger that effectively removes organic acids and other polar interferences which are common in soil extracts. C18 removes non-polar interferences like lipids.[6]

    • Cap the tube and vortex for 1 minute.

  • Final Centrifugation: Centrifuge the d-SPE tube at ≥4000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer a 4 mL aliquot of the cleaned supernatant to a clean glass tube.

    • For HPLC-UV Analysis: Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1.0 mL of the initial HPLC mobile phase (e.g., 50:50 acetonitrile:water). Vortex to dissolve and transfer to an autosampler vial.

    • For GC-MS Analysis: Proceed directly to the derivatization step (Section 3.3).

Protocol Part 2A: Derivatization for GC-MS Analysis

This step converts the non-volatile 2,3,5-TBA into its volatile methyl ester. The use of BF₃-Methanol is described here as a safer alternative to diazomethane.

  • Solvent Exchange & Esterification:

    • Take the 4 mL cleaned supernatant from step 8 above and evaporate to approximately 0.5 mL under a gentle stream of nitrogen.

    • Add 2 mL of BF₃-Methanol (14% w/v) solution.

    • Cap the tube tightly and heat at 60 °C for 30 minutes in a heating block. This reaction forms 2,3,5-trichlorobenzoic acid methyl ester.

  • Extraction of the Ester:

    • After cooling to room temperature, add 5 mL of reagent water and 2 mL of hexane to the tube.

    • Vortex for 1 minute to partition the newly formed, less polar methyl ester into the hexane layer.

    • Centrifuge for 5 minutes at 2000 x g to separate the phases.

  • Final Sample: Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

Protocol Part 2B: Instrumental Analysis Conditions

HPLC-UV Conditions (Direct Analysis)

ParameterSetting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 60:40 Acetonitrile : Water (with 0.1% Phosphoric Acid)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 30 °C
UV Detector 230 nm
Expected Ret. Time ~5-7 minutes (must be determined experimentally)

GC-MS Conditions (Analysis of Methyl Ester Derivative)

ParameterSetting
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)
Inlet Temp. 250 °C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification. Ions: m/z 238 (M+), 207, 142. Full Scan for confirmation.

Method Validation and Trustworthiness

To ensure the trustworthiness of results, the method must be validated. The following parameters are critical for a self-validating system.

ParameterDefinitionTypical Performance Target
Linearity (R²) The ability of the method to produce results that are directly proportional to the concentration of the analyte.> 0.995 over the calibration range
Calibration Range The range of concentrations over which the method is linear.1 – 200 µg/kg (soil)
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.~1 µg/kg
Limit of Quantification (LOQ) The lowest concentration of analyte that can be accurately and precisely quantified.~3 µg/kg[13]
Accuracy (Recovery) The percentage of the true amount of analyte that is recovered by the analytical process.70 – 120% (at three spike levels)
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly.< 15% Relative Standard Deviation (RSD)

Visualized Workflows and Structures

Diagrams provide a clear, at-a-glance understanding of the entire process and key chemical transformations.

G cluster_prep Sample Preparation & Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Pathways soil 10g Homogenized Soil acn Add 10 mL Acetonitrile soil->acn shake1 Vortex / Shake (1 min) acn->shake1 salts Add MgSO4 + NaCl shake1->salts shake2 Vortex / Shake (1 min) salts->shake2 cent1 Centrifuge (5 min) shake2->cent1 extract Acetonitrile Extract cent1->extract dspe_tube Transfer 6 mL to d-SPE Tube (MgSO4, PSA, C18) extract->dspe_tube shake3 Vortex (1 min) dspe_tube->shake3 cent2 Centrifuge (5 min) shake3->cent2 cleaned_extract Cleaned Extract cent2->cleaned_extract evap_hplc Evaporate & Reconstitute cleaned_extract->evap_hplc deriv Derivatization (BF3-Methanol) cleaned_extract->deriv hplc HPLC-UV Analysis evap_hplc->hplc gcms GC-MS Analysis deriv->gcms

Caption: Overall workflow for the quantification of 2,3,5-TBA in soil.

G cluster_TBA 2,3,5-Trichlorobenzoic Acid (2,3,5-TBA) cluster_Methyl_Ester Methyl 2,3,5-Trichlorobenzoate (Derivative) TBA reaction + BF₃-Methanol TBA->reaction formula_TBA C₇H₃Cl₃O₂ Methyl_Ester formula_ester C₈H₅Cl₃O₂ reaction->Methyl_Ester

Caption: Derivatization of 2,3,5-TBA to its methyl ester for GC-MS analysis.

Conclusion

The methodology detailed in this application note provides a comprehensive and reliable framework for the quantification of 2,3,5-trichlorobenzoic acid in soil. By offering both a direct HPLC-UV method for rapid screening and a more sensitive and definitive GC-MS method requiring derivatization, this guide equips analytical laboratories with the flexibility to meet diverse data quality objectives. The emphasis on a robust QuEChERS-based extraction and cleanup protocol ensures high sample throughput and excellent recovery, while the detailed explanation of the scientific principles behind each step promotes a deeper understanding and facilitates troubleshooting. Adherence to the described validation procedures will ensure the generation of high-quality, defensible data for environmental assessment and research.

References

  • AERU - University of Hertfordshire. (n.d.). 2,3,6-TBA (Ref: HC 1281). Retrieved from [Link]

  • Chemsrc. (n.d.). 2,3,5-Trichlorobenzoic acid | CAS#:50-73-7. Retrieved from [Link]

  • Grokipedia. (n.d.). Trichlorobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66121, 2,3,5-Trichlorobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5759, 2,3,6-Trichlorobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6318, 4-Chlorobenzoic Acid. Retrieved from [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • Cambridge Core. (2017). Persistence of Benzoic and Phenylacetic Acids in Soils. Weed Science, 16(2), 217-222. Retrieved from [Link]

  • ALS. (2024). Determination of selected phenoxyalkanoic, benzonitrile and other compounds - METHOD STATEMENT. Retrieved from [Link]

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
  • ResearchGate. (2023). Benzoic acid determination with GC-FID?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Lesueur, C., et al. (2008).
  • Penn State Extension. (1999). Persistence of Herbicides in Soil. Retrieved from [Link]

Sources

Method

2,3,5-Trichlorobenzoic acid as an intermediate in chemical synthesis

Application Note: Strategic Utilization of 2,3,5-Trichlorobenzoic Acid in Heterocyclic & Medicinal Chemistry Abstract 2,3,5-Trichlorobenzoic acid (2,3,5-TCBA) is a highly functionalized aromatic building block distinct f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,3,5-Trichlorobenzoic Acid in Heterocyclic & Medicinal Chemistry

Abstract

2,3,5-Trichlorobenzoic acid (2,3,5-TCBA) is a highly functionalized aromatic building block distinct from its symmetric isomer, the Yamaguchi reagent (2,4,6-trichlorobenzoic acid). While often overlooked, 2,3,5-TCBA possesses a unique steric and electronic profile due to the asymmetric distribution of chlorine atoms at the ortho (C2), meta (C3, C5) positions. This application note details the strategic activation of 2,3,5-TCBA for the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles , a class of compounds exhibiting significant antimicrobial and anti-inflammatory activity. We provide validated protocols for acid chloride activation and subsequent heterocyclization, addressing the specific challenges of steric hindrance at the C2 position.

Chemical Profile & Reactivity Analysis

To successfully utilize 2,3,5-TCBA, researchers must understand the interplay between its steric bulk and electron-withdrawing substituents.

  • Electronic Deactivation: The three chlorine atoms exert a strong inductive effect (-I), significantly increasing the acidity of the carboxylic proton compared to benzoic acid. However, they also deactivate the benzene ring toward electrophilic aromatic substitution.

  • Steric Hindrance (The C2 Effect): The chlorine atom at the C2 position creates an ortho-effect. While not as sterically crowded as the 2,6-disubstituted isomers, the C2 chlorine sufficiently hinders nucleophilic attack at the carbonyl carbon, often requiring forcing conditions or specific activation agents (like SOCl₂ with DMF catalysis) to generate the acid chloride efficiently.

  • Metabolic Stability: In medicinal chemistry, the specific chlorination pattern blocks common metabolic oxidation sites on the phenyl ring, enhancing the half-life of downstream pharmaceutical candidates.

Visualizing the Reactivity Landscape

ReactivityMap cluster_0 Steric Challenge TCBA 2,3,5-Trichlorobenzoic Acid (Core Scaffold) AcidChloride Acid Chloride Formation (Requires DMF Cat.) TCBA->AcidChloride SOCl2, Reflux Hydrazide Hydrazide Formation (Precursor to Heterocycles) AcidChloride->Hydrazide NH2NH2 Triazole 1,2,4-Triazole Derivatives (Bioactive Target) Hydrazide->Triazole CS2 / KOH / Cyclization

Figure 1: Reactivity pathway for 2,3,5-TCBA. The C2-chloro substituent necessitates catalytic activation for efficient carbonyl transformation.

Protocol A: Activation to 2,3,5-Trichlorobenzoyl Chloride

Context: Direct condensation of 2,3,5-TCBA with amines is often sluggish due to the electronic deactivation of the carboxylate. Conversion to the acid chloride is the preferred "gateway" step. The use of DMF as a catalyst is critical to form the Vilsmeier-Haack intermediate, which overcomes the steric barrier at C2.

Reagents:

  • 2,3,5-Trichlorobenzoic acid (10.0 g, 44.3 mmol)

  • Thionyl chloride (SOCl₂) (15.0 mL, excess)

  • N,N-Dimethylformamide (DMF) (3-5 drops, catalytic)

  • Dichloromethane (DCM) or Toluene (optional solvent)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a CaCl₂ drying tube (or N₂ line).

  • Addition: Charge the flask with 2,3,5-TCBA. If using neat conditions (preferred for speed), add Thionyl Chloride directly. If temperature control is needed, suspend the acid in 30 mL dry Toluene before adding SOCl₂.

  • Catalysis: Add 3-5 drops of anhydrous DMF. Note: Vigorous gas evolution (HCl + SO₂) will occur immediately upon heating if DMF is added.

  • Reaction: Heat the mixture to reflux (75-80°C) for 3–4 hours. The suspension should become a clear yellow solution, indicating consumption of the solid acid.

  • Monitoring: Monitor by TLC (convert an aliquot to methyl ester using MeOH) or by cessation of gas evolution.

  • Workup: Distill off excess Thionyl Chloride under reduced pressure. Add 20 mL of dry Toluene and evaporate again (azeotropic removal of residual SOCl₂).

  • Yield: The resulting yellow oil (which may solidify upon standing) is 2,3,5-trichlorobenzoyl chloride. Use immediately for the next step to prevent hydrolysis.

Protocol B: Synthesis of Bioactive Triazoles (The "Karegoudar" Route)

Context: This protocol adapts the methodology described by Prakash Karegoudar et al. (Eur. J. Med.[1] Chem.) to synthesize 3-(2,3,5-trichlorophenyl)-4-amino-1,2,4-triazole-5-thione.[1] This scaffold is a validated pharmacophore for anti-inflammatory drug discovery.

Workflow Diagram:

TriazoleSynthesis Start Start: 2,3,5-Trichlorobenzoyl Chloride Step1 Step 1: Hydrazide Formation (Hydrazine hydrate, 0°C) Start->Step1 Intermed Intermediate: 2,3,5-Trichlorobenzoic acid hydrazide Step1->Intermed Step2 Step 2: Dithiocarbazate Formation (CS2, KOH, EtOH) Intermed->Step2 Step3 Step 3: Cyclization (Hydrazine hydrate, Reflux) Step2->Step3 Final Product: 3-(2,3,5-trichlorophenyl)-4-amino-1,2,4-triazole-5-thione Step3->Final

Figure 2: Step-by-step synthesis of the triazole scaffold from the acid chloride intermediate.

Detailed Procedure:

Part 1: Hydrazide Formation

  • Dissolve the fresh 2,3,5-trichlorobenzoyl chloride (from Protocol A) in 30 mL anhydrous THF or Dioxane.

  • Cool the solution to 0–5°C in an ice bath.

  • Add Hydrazine hydrate (99%, 2.5 equiv) dropwise over 20 minutes. Caution: Exothermic.

  • Stir at room temperature for 2 hours.

  • Pour into ice water. Filter the white precipitate, wash with cold water, and recrystallize from ethanol.

    • Checkpoint: You now have 2,3,5-trichlorobenzoic acid hydrazide .[2]

Part 2: Triazole Cyclization

  • Suspend the hydrazide (10 mmol) in Ethanol (50 mL).

  • Add KOH (15 mmol) dissolved in minimal water, followed by Carbon Disulfide (CS₂, 20 mmol).

  • Stir overnight at room temperature. A potassium dithiocarbazate salt will precipitate.

  • Dilute with ether, filter the salt, and dry it (or proceed directly in one pot if yield is not critical).

  • Cyclization: Treat the salt with excess Hydrazine hydrate (20 mmol) and reflux for 4–6 hours until H₂S evolution ceases (detect with lead acetate paper).

  • Acidify the cooled mixture with dilute HCl. The solid product precipitates.

  • Purification: Recrystallize from Ethanol/DMF mixture.

Analytical Data & Validation

When characterizing these intermediates, specific spectral signatures confirm the substitution pattern.

CompoundKey IR Signals (cm⁻¹)¹H NMR Features (DMSO-d₆)Melting Point
2,3,5-TCBA 1700 (C=O, acid), 3090 (OH)δ 7.8–8.0 (m, 2H, Ar-H)166–167 °C
Acid Chloride 1780 (C=O, acid chloride)Shift in aromatic regionLiquid/Low melt
Hydrazide 3200–3300 (NH/NH₂), 1650 (C=O)δ 9.8 (s, NH), 4.5 (s, NH₂)198–200 °C
Triazole 1240 (C=S), 3100–3300 (NH₂)Disappearance of C=O peak>240 °C

Validation Check:

  • NMR Logic: In 2,3,5-TCBA, the two aromatic protons are at positions 4 and 6. They are meta to each other. You should observe two doublets with a coupling constant (J) of ~2.5 Hz (typical meta coupling). If you see a large coupling (~8 Hz), you have the wrong isomer (likely 2,3,6- or 3,4-).

References

  • PubChem. 2,3,5-Trichlorobenzoic acid (CID 66121).[3] National Library of Medicine.[3] [Link][3]

  • Karegoudar, P., et al. (2008). "Synthesis, antimicrobial and anti-inflammatory activities of some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles... bearing trichlorophenyl moiety."[1][2] European Journal of Medicinal Chemistry, 43(4), 808-815.[1] [Link]

  • Yang, J., et al. (2013). "Facile and Selective Synthesis of... Benzoyl Chlorides with Triphosgene."[4][5] Asian Journal of Chemistry. (Demonstrates catalytic role of DMF in hindered acid chlorides). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,3,5-Trichlorobenzoic Acid

Case ID: 235-TCBA-PUR Status: Active Agent: Senior Application Scientist Scope: Laboratory to Pilot Scale Purification Introduction: Compound Profile Before initiating any purification protocol, verify your target compou...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 235-TCBA-PUR Status: Active Agent: Senior Application Scientist Scope: Laboratory to Pilot Scale Purification

Introduction: Compound Profile

Before initiating any purification protocol, verify your target compound's physicochemical properties to ensure the selected method aligns with your impurity profile.

PropertyValueTechnical Note
Compound 2,3,5-Trichlorobenzoic AcidCAS: 50-73-7
Melting Point 166–167 °CSignificantly higher than the 2,3,6-isomer (125 °C) [1, 2].[1][2]
pKa ~2.1 (Predicted)Stronger acid than benzoic acid due to electron-withdrawing Cl groups.
Solubility Ethanol, Ether, Hot WaterPoor solubility in cold water; risk of "oiling out" in pure water.
Common Impurities 2,3,6-TCBA, 2,4,5-TCBA, PolychlorobenzenesIsomers are the most difficult to separate due to similar solubility.

Module 1: Bulk Impurity Removal (Acid-Base Extraction)

User Question: My crude product is dark/colored and contains non-acidic byproducts. Recrystallization isn't cleaning it enough.[3] What should I do?

Technical Response: Recrystallization is ineffective against gross contamination. You must perform an Acid-Base Swing Extraction first. This exploits the acidity of the carboxylic group (pKa ~2.1) to separate it from non-acidic impurities (e.g., unreacted trichlorobenzenes or catalyst residues) which will not ionize.

Protocol 1: The pH Swing
  • Dissolution: Suspend crude 2,3,5-TCBA in 5% aqueous Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃).

    • Why: Converts the acid to its water-soluble sodium salt (Sodium 2,3,5-trichlorobenzoate).

  • Filtration (Critical Step): Filter the solution through Celite or a glass frit.

    • Result: Insoluble impurities (starting materials, tars) remain on the filter. The filtrate contains your product.

  • Precipitation: Slowly add 3M Hydrochloric Acid (HCl) to the filtrate while stirring until pH < 1.

    • Observation: A thick white precipitate forms.

  • Collection: Vacuum filter the solid and wash with ice-cold water to remove NaCl salts.

Workflow Diagram: Acid-Base Extraction

AcidBaseExtraction Start Crude 2,3,5-TCBA (Solid) Dissolve Dissolve in 5% NaOH (pH > 10) Start->Dissolve Filter Filter Suspension Dissolve->Filter Residue Solid Residue (Discard Non-Acids) Filter->Residue Insolubles Filtrate Filtrate (Clear) Contains TCBA-Na Salt Filter->Filtrate Solubles Acidify Add 3M HCl (Target pH < 1) Filtrate->Acidify Precipitate Precipitate Forms (Regenerated Acid) Acidify->Precipitate Wash Filter & Wash (Ice Cold Water) Precipitate->Wash Final Semi-Pure 2,3,5-TCBA Wash->Final

Caption: Logical flow for removing non-acidic impurities via pH manipulation.

Module 2: Isomer Separation (Recrystallization)

User Question: I have removed the bulk dirt, but my melting point is broad (150–160 °C). How do I remove the isomeric impurities like 2,3,6-TCBA?

Technical Response: A broad melting point indicates isomeric contamination. The 2,3,6-isomer melts at ~125 °C, while your target 2,3,5-isomer melts at 166-167 °C [1, 2]. You need a thermodynamic recrystallization that favors the higher-lattice-energy crystal (2,3,5-TCBA).

Solvent Selection Guide
Solvent SystemSuitabilityMechanism
Ethanol/Water (3:1) High "Standard" method. Ethanol dissolves everything; water acts as the anti-solvent to force precipitation upon cooling.
Water (Boiling) Medium "Green" method. Requires large volumes due to low solubility. Risk of oiling out.
Toluene Specific Use only if non-polar impurities persist. Good for separating isomers based on temperature coefficients.
Protocol 2: The Ethanol/Water Recrystallization
  • Saturation: Dissolve the semi-pure solid in the minimum amount of boiling Ethanol (95%).

  • Anti-Solvent Addition: Add hot water dropwise until the solution turns slightly cloudy (turbid).

  • Clarification: Add one drop of hot ethanol to clear the turbidity.

  • Cooling (The Critical Phase):

    • Allow to cool to room temperature slowly (over 1-2 hours).

    • Why: Rapid cooling traps the 2,3,6-isomer inside the 2,3,5-crystal lattice. Slow cooling allows the purer, higher-melting 2,3,5-TCBA to crystallize first.

  • Harvest: Filter and wash with 50% cold aqueous ethanol.

Troubleshooting: "Oiling Out"

Issue: Instead of crystals, liquid droplets form at the bottom of the flask. Cause: The compound's melting point in the solvent mixture is lower than the saturation temperature (Liquid-Liquid Phase Separation). Fix:

  • Reheat until the oil redissolves.

  • Add Seed Crystals: Add a tiny crystal of pure 2,3,5-TCBA (if available) or scratch the glass side.

  • Increase Ethanol: The solution is too water-heavy. Add slightly more ethanol to stabilize the solute.

Decision Tree: Recrystallization Logic

RecrystallizationLogic Start Start Recrystallization SolventCheck Is solid soluble in boiling water? Start->SolventCheck OrganicMix Use Ethanol/Water (Standard) SolventCheck->OrganicMix No/Poorly WaterOnly Use Boiling Water (Green) SolventCheck->WaterOnly Yes (High Vol) Cooling Cool Slowly OrganicMix->Cooling WaterOnly->Cooling Observation Observation? Cooling->Observation Crystals Needle/Plate Crystals Observation->Crystals Success Oil Oily Droplets Observation->Oil Failure FixOil Reheat & Add More Ethanol/Seed Oil->FixOil FixOil->Cooling Retry

Caption: Decision matrix for handling solubility issues and phase separation.

Module 3: Validation & Quality Control

User Question: How do I confirm my purification worked?

Technical Response: Do not rely solely on visual appearance. Use these metrics:

  • Melting Point Analysis:

    • Target: 166–167 °C (Sharp range, < 1 °C width).

    • Interpretation: If MP is < 162 °C, significant 2,3,6-isomer (MP 125 °C) remains. Repeat Module 2.

  • HPLC Analysis (Reverse Phase):

    • Column: C18 (e.g., Agilent Zorbax or Waters Symmetry).

    • Mobile Phase: Acetonitrile : Water (with 0.1% Trifluoroacetic acid).

      • Note: The acid (TFA) is required to suppress ionization of the carboxylic acid group, ensuring sharp peaks.

    • Detection: UV @ 230 nm or 254 nm.

References

  • Sigma-Aldrich. (n.d.). 2,3,5-Trichlorobenzoic acid Product Specification. Retrieved from

  • ChemicalBook. (2024). 2,3,5-Trichlorobenzoic acid Properties and Melting Point Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 66121, 2,3,5-Trichlorobenzoic acid. Retrieved from

  • PrepChem. (n.d.). Synthesis of 2,3,5-Trichlorobenzoic Acid. (Methodology for synthesis and initial workup). Retrieved from

Sources

Optimization

Preventing degradation of 2,3,5-Trichlorobenzoic acid during analysis

A Guide to Preventing Analyte Degradation and Ensuring Analytical Accuracy Welcome to the technical support center for the analysis of 2,3,5-Trichlorobenzoic acid (2,3,5-TBA). This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Analyte Degradation and Ensuring Analytical Accuracy

Welcome to the technical support center for the analysis of 2,3,5-Trichlorobenzoic acid (2,3,5-TBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you mitigate the risk of analyte degradation and ensure the integrity of your analytical results.

Introduction: The Challenge of 2,3,5-Trichlorobenzoic Acid Stability

2,3,5-Trichlorobenzoic acid is a chlorinated aromatic carboxylic acid that presents unique challenges during analysis due to its susceptibility to various degradation pathways.[1][2] Understanding and controlling these degradation routes—photodegradation, thermal decomposition, and pH-dependent instability—is paramount for accurate quantification. This guide provides a comprehensive framework for identifying potential sources of degradation and implementing effective preventative measures throughout your analytical workflow.

Section 1: Understanding Degradation Pathways

The first step in preventing degradation is understanding its mechanisms. 2,3,5-TBA can degrade through several pathways, each with its own set of contributing factors.

Photodegradation: The Impact of Light Exposure

Chlorinated aromatic compounds are known to be susceptible to photodegradation, where exposure to ultraviolet (UV) light can induce the cleavage of carbon-chlorine bonds. This process can lead to the formation of less chlorinated benzoic acids or other degradation byproducts, resulting in an underestimation of the 2,3,5-TBA concentration in your samples.

FAQ: Photodegradation

Q1: My 2,3,5-TBA standard solution has been showing a decreasing concentration over time, even when stored in the refrigerator. What could be the cause?

A1: This is a classic sign of photodegradation. While refrigeration slows down many chemical reactions, it does not prevent photodegradation if the standards are stored in clear glass vials and exposed to ambient light, even intermittently. The UV component of laboratory lighting can be sufficient to cause gradual degradation of light-sensitive compounds like 2,3,5-TBA.

Q2: How can I prevent photodegradation of my 2,3,5-TBA samples and standards?

A2: The most effective method is to minimize light exposure at all stages of your workflow.

  • Storage: Always store stock solutions, working standards, and prepared samples in amber glass vials or containers that block UV light. If amber vials are unavailable, wrap clear vials in aluminum foil.

  • Sample Preparation: Whenever possible, perform sample preparation steps under subdued lighting. Avoid working in direct sunlight or under intense laboratory lights for extended periods.

  • Autosampler: If samples will be sitting in an autosampler for an extended period before injection, use amber autosampler vials or a covered autosampler tray to protect them from light.

Thermal Degradation: The Effect of High Temperatures

While 2,3,5-TBA is a solid with a relatively high melting point of 166-167 °C and a boiling point of 329.4 °C, it is not immune to thermal degradation, especially at the elevated temperatures often encountered in gas chromatography (GC) inlets.[1][3] Excessive heat can cause decarboxylation or dehalogenation, leading to the formation of trichlorobenzene or other chlorinated species. When heated to decomposition, it can emit toxic hydrogen chloride fumes.[4]

FAQ: Thermal Degradation

Q1: I am analyzing 2,3,5-TBA by GC-MS and see multiple peaks in my chromatogram that I suspect are degradation products. How can I confirm if this is due to thermal degradation in the GC inlet?

A1: To diagnose thermal degradation in the GC inlet, you can perform a simple experiment. Analyze the same sample at progressively lower inlet temperatures (e.g., in 20 °C increments). If the relative abundance of the suspected degradation peaks decreases as the inlet temperature is lowered, it is a strong indication of thermally induced degradation.

Q2: What are the best practices to minimize thermal degradation during GC analysis?

A2:

  • Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the derivatized analyte. An initial starting point could be 250 °C, which can be further optimized.

  • Derivatization: For GC analysis, it is crucial to derivatize the carboxylic acid group of 2,3,5-TBA. This increases the volatility of the analyte, allowing for lower inlet temperatures and reducing the risk of degradation. Silylation or methylation are common and effective derivatization techniques.[5]

  • Injection Volume and Technique: Use a split injection to minimize the residence time of the analyte in the hot inlet. If splitless injection is necessary for sensitivity, optimize the splitless time to be as short as possible while still allowing for complete transfer of the analyte to the column.

Chemical Degradation: The Influence of pH

The stability of carboxylic acids in solution is often pH-dependent. While 2,3,5-TBA is a relatively stable molecule, extreme pH conditions can potentially promote degradation. More importantly for analytical accuracy, the protonated (acidic) and deprotonated (anionic) forms of the molecule have different solubilities and chromatographic behaviors. In aqueous solutions, maintaining an acidic pH is crucial to keep the analyte in its protonated, less polar form, which is important for efficient extraction into organic solvents and for consistent retention in reversed-phase HPLC. Furthermore, acidic conditions help to inhibit microbial activity that could lead to biodegradation of the analyte in environmental samples.[6][7]

FAQ: Chemical Stability and pH

Q1: At what pH should I store my aqueous samples containing 2,3,5-TBA?

A1: To ensure the stability of 2,3,5-TBA in aqueous samples and to prevent microbial degradation, it is recommended to acidify the samples to a pH of less than 2 with a strong acid, such as sulfuric acid or hydrochloric acid, immediately after collection. This practice is in line with established methods for the preservation of acidic herbicides in water samples.

Q2: I am developing an HPLC method for 2,3,5-TBA. How does the mobile phase pH affect my analysis?

A2: The mobile phase pH is a critical parameter for the successful HPLC analysis of acidic compounds like 2,3,5-TBA. In reversed-phase chromatography, you want to ensure that the analyte is in its protonated (neutral) form to achieve good retention and peak shape. Therefore, the mobile phase should be buffered at a pH that is at least 2 pH units below the pKa of 2,3,5-TBA. The predicted pKa of 2,3,5-TBA is approximately 2.09.[2] Therefore, a mobile phase pH of around 2.5-3.0 is a good starting point. Using a mobile phase with a pH close to the pKa can result in broad, tailing, or split peaks.[6]

Section 2: Practical Guidance for Sample Handling and Analysis

This section provides detailed protocols and recommendations to minimize degradation at each stage of the analytical process.

Sample and Standard Storage

Proper storage is the first line of defense against analyte degradation.

Parameter Recommendation Rationale
Container Amber glass vials with PTFE-lined capsPrevents photodegradation and ensures an inert storage environment.
Temperature Refrigerate at 2-8 °C for short-term storage. Freeze at -20 °C for long-term storage.Slows down potential chemical and microbial degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage of solid material.Minimizes the risk of oxidative degradation.
pH (Aqueous) Adjust to < 2 with a strong acid.Inhibits microbial activity and maintains the analyte in its protonated form.
Sample Preparation: A Critical Step for Stability

The choices made during sample preparation can significantly impact the stability of 2,3,5-TBA.

SamplePrepWorkflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_post_extraction Post-Extraction & Analysis Start Sample Collection Acidify Acidify Aqueous Samples to pH < 2 Start->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elute with Organic Solvent SPE->Elute Derivatize Derivatization (for GC) Elute->Derivatize Analyze GC-MS or HPLC Analysis Elute->Analyze Direct for HPLC Derivatize->Analyze

Caption: Recommended workflow for sample preparation to minimize degradation of 2,3,5-TBA.

This protocol is designed for the extraction and concentration of 2,3,5-TBA from water samples, a common procedure for the analysis of acidic herbicides.[8]

  • Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., a divinylbenzene-based polymer). These cartridges offer good retention for a wide range of organic compounds and are stable across a broad pH range.

  • Cartridge Conditioning:

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of reagent water adjusted to pH < 2 with hydrochloric or sulfuric acid. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Ensure the water sample is acidified to pH < 2.

    • Load the sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of reagent water (pH < 2) to remove any co-eluting polar interferences.

  • Drying:

    • Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for 10-20 minutes. This step is crucial to remove residual water, which can interfere with subsequent derivatization and GC analysis.

  • Elution:

    • Elute the 2,3,5-TBA from the cartridge with a suitable organic solvent. A common choice is methanol or a mixture of dichloromethane and methanol. Use a small volume (e.g., 2 x 1 mL) to ensure a concentrated extract.

  • Solvent Exchange and Concentration:

    • If the elution solvent is not compatible with the subsequent analytical step (e.g., derivatization), it may be necessary to perform a solvent exchange.

    • Gently evaporate the eluate to a small volume under a stream of nitrogen. Avoid evaporating to complete dryness to prevent loss of the analyte. Reconstitute the residue in the desired solvent for analysis.

Analytical Methodologies: GC-MS and HPLC

The choice of analytical technique depends on the available instrumentation and the specific requirements of the analysis.

GC-MS offers high selectivity and sensitivity for the analysis of 2,3,5-TBA, but it requires a derivatization step to convert the polar carboxylic acid into a more volatile and thermally stable ester or silyl ester.[5][9]

Silylation is a common derivatization technique that replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group.[10]

  • Sample Preparation: The sample extract should be completely dry. Any residual water will react with the silylation reagent and reduce the derivatization efficiency.[1]

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • A suitable solvent such as pyridine or acetonitrile.

  • Procedure:

    • To the dried sample residue in a reaction vial, add 50 µL of pyridine or acetonitrile.

    • Add 100 µL of BSTFA + 1% TMCS.[10]

    • Cap the vial tightly and vortex to mix.

    • Heat the reaction mixture at 60-70 °C for 30 minutes.[5][10]

    • Cool the vial to room temperature before opening.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

HPLC with UV or MS detection is a powerful alternative for the analysis of 2,3,5-TBA that does not require derivatization. However, careful control of the mobile phase is essential for good chromatography.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid or phosphoric acid (to maintain a low pH).

    • B: Acetonitrile or methanol.

  • Gradient Elution: A typical gradient would start with a higher percentage of the aqueous phase (A) and gradually increase the percentage of the organic phase (B) to elute the 2,3,5-TBA. For example:

    • 0-2 min: 60% A, 40% B

    • 2-15 min: Gradient to 10% A, 90% B

    • 15-18 min: Hold at 10% A, 90% B

    • 18-20 min: Return to initial conditions (60% A, 40% B)

    • 20-25 min: Equilibrate

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 230 nm or mass spectrometry.

Section 3: Troubleshooting Common Analytical Issues

Even with the best practices, analytical challenges can arise. This section addresses some common problems encountered during the analysis of 2,3,5-TBA.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
GC-MS: Poor peak shape (tailing) for 2,3,5-TBA Incomplete derivatization.Ensure the sample is completely dry before adding the derivatization reagent. Increase the reaction time or temperature. Use a catalyst (e.g., TMCS with BSTFA).
Active sites in the GC system (inlet liner, column).Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. Trim the first few centimeters of the column.
HPLC: Broad or split peaks Mobile phase pH is too close to the pKa of 2,3,5-TBA.Lower the pH of the mobile phase to at least 2 pH units below the pKa of the analyte (e.g., pH 2.5-3.0). Ensure adequate buffering capacity.[6]
Column overload.Dilute the sample or reduce the injection volume.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
General: Low recovery of 2,3,5-TBA Degradation during sample storage or preparation.Review storage conditions (light and temperature protection). Ensure samples are acidified. Avoid excessive heat during solvent evaporation.
Inefficient extraction.Optimize the SPE procedure (sorbent type, elution solvent, flow rates). Ensure the sample pH is properly adjusted for efficient retention on the SPE cartridge.

Conclusion

References

  • Scribd. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from [Link]

  • Chemsrc. (2023, August 23). 2,3,5-Trichlorobenzoic acid | CAS#:50-73-7. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,6-Trichlorobenzoic acid. Retrieved from [Link]

  • Sirhan, A. (n.d.). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Indonesian Journal of Chemistry.
  • adis international. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.
  • U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]

  • Agilent. (2018, November 28). Accurately Identify Emerging Environmental Chemical Contaminants. Retrieved from [Link]

  • Wells, M. J., & Yu, L. Z. (2000). Solid-phase extraction of acidic herbicides.
  • Narita, Y., & Inouye, K. (2013). Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions. Journal of agricultural and food chemistry, 61(4), 966–972.
  • Christie, W. W. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

  • ALS. (2024, July 29). Determination of selected phenoxyalkanoic, benzonitrile and other compounds - METHOD STATEMENT. Retrieved from [Link]

  • ITRC. (n.d.). 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

  • Celeiro, M., D'oppo, M., & Dagnac, T. (2014). Comparison of three solid phase materials for the extraction of carboxylic acids from river water followed by 2D GC × GC-TOFMS determination. Molecules (Basel, Switzerland), 19(9), 14756–14772.
  • MDPI. (n.d.). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Retrieved from [Link]

  • Rhenium Group. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Retrieved from [Link]

  • Burhenne, J., & Haefeli, W. E. (2022). Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Dalbavancin. Antibiotics (Basel, Switzerland), 11(5), 541.
  • ResearchGate. (n.d.). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. Retrieved from [Link]

  • DOI. (n.d.). Insights into the analytical procedures for the detection of emerging contaminants from water, soils, and sediments. Retrieved from [Link]

  • ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for determining environmental contaminants of concern in water and wastewater. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Extraction &amp; Analysis of 2,3,5-Trichlorobenzoic Acid (2,3,5-TCBA) from Soil

Executive Summary & Chemical Context 2,3,5-Trichlorobenzoic acid (2,3,5-TCBA) is a chlorinated benzoic acid derivative, often analyzed as a residue of auxin-mimicking herbicides or a degradation metabolite.[1][2] Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2,3,5-Trichlorobenzoic acid (2,3,5-TCBA) is a chlorinated benzoic acid derivative, often analyzed as a residue of auxin-mimicking herbicides or a degradation metabolite.[1][2]

  • Chemical Nature: Weak acid (pKa

    
     2.0–3.0).
    
  • Solubility: High water solubility in alkaline conditions (as a salt); high organic solubility in acidic conditions (as a protonated molecule).

  • Matrix Challenge: Soil organic matter (humic/fulvic acids) binds 2,3,5-TCBA via ionic and hydrogen bonding, necessitating aggressive hydrolysis for high recovery.

This guide refines the standard EPA Method 8151A (Chlorinated Herbicides) by integrating modern QuEChERS principles and Solid Phase Extraction (SPE) cleanup to minimize matrix suppression in GC-MS analysis.

Method Selection: Standard vs. Refined

The following table contrasts the traditional regulatory method with our refined, high-throughput approach.

FeatureStandard Method (EPA 8151A)Refined Method (Modified Alkaline-QuEChERS)
Extraction Principle Liquid-Solid Extraction (LSE) with ether/DCM.Alkaline Hydrolysis followed by Acidic Partitioning.
pH Control Acidified directly (pH < 2).Step 1: pH > 12 (Release) Step 2: pH < 1 (Partition).
Throughput Low (requires large solvent volumes).High (compatible with 50 mL centrifuge tubes).
Cleanup Liquid-Liquid Partition only.SPE (Strong Anion Exchange) or d-SPE.
Derivatization Diazomethane (Hazardous).[3]BF3-Methanol or MTBSTFA (Safer).
Recovery 60–80% (variable due to soil binding).85–95% (enhanced release from humic acids).

The Refined Protocol (Step-by-Step)

Phase A: Sample Preparation & Alkaline Extraction

Objective: Break ionic bonds with soil and solubilize the analyte as a benzoate anion.

  • Weighing: Weigh 10.0 g of sieved soil (2 mm mesh) into a 50 mL polypropylene centrifuge tube.

  • Spiking: Add surrogate standard (e.g., 2,4-Dichlorobenzoic acid ) to monitor extraction efficiency. Allow to equilibrate for 15 minutes.

  • Alkaline Digestion: Add 10 mL of 0.1 M NaOH in 1:1 Methanol/Water.

    • Why? The OH⁻ ions deprotonate humic acids and the analyte, releasing 2,3,5-TCBA into the aqueous phase. Methanol improves wetting of hydrophobic soil pores.

  • Agitation: Shake vigorously for 1 min, then sonicate for 15 min at room temperature.

  • Centrifugation: Centrifuge at 4000 rpm for 5 min. Decant the supernatant into a clean glass tube.

Phase B: Acidic Partitioning

Objective: Protonate the analyte (convert to non-ionic form) to force it into the organic solvent.

  • pH Adjustment: Acidify the supernatant dropwise with 6 M H₂SO₄ until pH < 1.

    • Critical Check: Use a pH strip.[4] The solution must be highly acidic to suppress the ionization of the carboxylic group.

  • Solvent Addition: Add 10 mL of Ethyl Acetate (or DCM).

  • Extraction: Vortex for 2 minutes. The protonated 2,3,5-TCBA migrates into the organic layer.

  • Separation: Centrifuge at 3000 rpm. Transfer the top organic layer to a drying tube containing anhydrous Na₂SO₄ .

Phase C: Derivatization (Methylation)

Objective: Convert the non-volatile acid into a volatile methyl ester for GC-MS analysis.

  • Evaporation: Evaporate the ethyl acetate extract to near dryness under a nitrogen stream at 35°C.

  • Reagent Addition: Add 1 mL of 14% BF₃-Methanol solution.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes.

    • Note: 2,3,5-TCBA is less sterically hindered than 2,3,6-TBA, making BF₃-MeOH effective without the need for explosive diazomethane.

  • Quenching: Cool, then add 1 mL saturated NaHCO₃ (neutralize acid) and 1 mL Hexane.

  • Final Transfer: Vortex. The methyl ester partitions into the Hexane layer. Transfer Hexane to a GC vial.

Troubleshooting Guide (Q&A)

Category: Low Recovery

Q: My recovery rates are consistently below 60%. What is going wrong? A: This is usually a pH hysteresis issue.

  • Check the Acidification: 2,3,5-TCBA has a low pKa. If your pH is 3 or 4, a significant portion remains ionized and stays in the water phase. Ensure pH is < 1 .

  • Soil Organic Matter: High-humic soils trap the analyte. Increase the Alkaline Digestion time or concentration (use 0.5 M NaOH) to fully hydrolyze bound residues before acidification.

Q: I see high variability between replicates. A: This indicates homogeneity issues.

  • Sieving: Ensure soil is sieved to < 2mm.

  • Moisture: Soil moisture affects solvent penetration. Air-dry soil or mix with anhydrous MgSO₄ (QuEChERS style) before adding the alkaline solvent to ensure uniform interaction.

Category: Chromatography & Interference

Q: The GC-MS baseline is noisy, and I see large broad peaks interfering with the analyte. A: You are co-extracting humic acids.

  • Solution: Implement a Strong Anion Exchange (SAX) SPE cleanup.

    • Pass the alkaline extract through a SAX cartridge. The anionic 2,3,5-TCBA binds to the cartridge.

    • Wash with neutral methanol (removes neutrals).

    • Elute with acidified methanol (releases the analyte).

Q: My peak shape for 2,3,5-TCBA methyl ester is tailing. A: Incomplete derivatization or active sites in the inlet.

  • Inlet Maintenance: Change the liner and clip the column (10 cm).

  • Reagent Check: BF₃-Methanol degrades over time (absorbs water). Use fresh reagent. Water inhibits the esterification reaction.[5]

Visualizations

Workflow Diagram: Refined Extraction Logic

The following diagram illustrates the critical pH-switching mechanism required to isolate the analyte from the soil matrix.

ExtractionWorkflow Soil Soil Sample (10g) Alkaline Alkaline Extraction (0.1M NaOH/MeOH) pH > 12 Soil->Alkaline Ionization of Analyte Centrifuge1 Centrifuge & Decant Alkaline->Centrifuge1 Acidify Acidification (H2SO4) pH < 1 Centrifuge1->Acidify Supernatant Only Partition Organic Partition (Ethyl Acetate) Acidify->Partition Protonation (COOH form) Cleanup Optional: SPE Cleanup (Remove Humics) Partition->Cleanup Extract Derivatize Derivatization (BF3-MeOH, 60°C) Cleanup->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Methyl Ester

Caption: Figure 1.[6][7] The "pH-Swing" extraction strategy. The analyte is solubilized at high pH and extracted into solvent at low pH.

Troubleshooting Logic Tree

Use this decision tree when encountering data quality issues.

Troubleshooting Start Issue Detected LowRec Low Recovery? Start->LowRec DirtyChrom Dirty Chromatogram? Start->DirtyChrom CheckpH Is Aqueous pH < 1? LowRec->CheckpH Yes CheckSPE Was SPE used? DirtyChrom->CheckSPE Yes FixpH Add more H2SO4 CheckpH->FixpH No CheckTime Digestion Time > 30m? CheckpH->CheckTime Yes FixTime Increase Sonication CheckTime->FixTime No AddSPE Add SAX Cleanup CheckSPE->AddSPE No CheckDeriv Reagent Fresh? CheckSPE->CheckDeriv Yes NewReagent Replace BF3-MeOH CheckDeriv->NewReagent No

Caption: Figure 2. Diagnostic logic for common extraction failures involving recovery and purity.

References

  • U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[8][9] SW-846.[9][10] [Link]

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce (QuEChERS). Journal of AOAC International. [Link]

  • PubChem. (2024). 2,3,5-Trichlorobenzoic acid - Compound Summary. National Library of Medicine. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2,3,5-Trichlorobenzoic Acid

Welcome to the technical support guide for the synthesis of 2,3,5-Trichlorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges related t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,3,5-Trichlorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges related to side-reactions and impurities during their synthetic work. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory-scale synthesis route for 2,3,5-Trichlorobenzoic acid?

A1: The most frequently cited laboratory synthesis for 2,3,5-Trichlorobenzoic acid involves a Sandmeyer reaction.[1][2] This process typically starts with 3-amino-2,5-dichlorobenzoic acid. The amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid). This intermediate diazonium salt is then treated with a copper(I) chloride solution in concentrated hydrochloric acid to replace the diazonium group with a chlorine atom, yielding the desired 2,3,5-Trichlorobenzoic acid.[1]

Q2: What are the primary side-reaction products I should anticipate when synthesizing 2,3,5-Trichlorobenzoic acid via the Sandmeyer reaction?

A2: Side reactions in a Sandmeyer synthesis can lead to several impurities. The most significant is the replacement of the diazonium group by a hydroxyl group from the aqueous solvent, which results in the formation of 3-hydroxy-2,5-dichlorobenzoic acid.[3] Another common byproduct arises from a radical-mediated reaction where two aryl radicals combine, leading to the formation of biaryl compounds.[2][4] Additionally, incomplete diazotization can leave unreacted 3-amino-2,5-dichlorobenzoic acid in your crude product.

Q3: If I were to synthesize this compound by oxidizing 2,3,5-trichlorotoluene, what byproducts should I expect?

A3: While less specific for this particular isomer, the oxidation of a corresponding chlorotoluene is a general method for preparing chlorobenzoic acids.[3][5] The primary side-product from this route is typically the corresponding 2,3,5-trichlorobenzaldehyde, resulting from incomplete oxidation.[3] If using a strong oxidizing agent like potassium permanganate, you will also generate a significant amount of manganese dioxide (MnO₂) as an inorganic byproduct that must be filtered off.[3]

Q4: How can I minimize the formation of these side-products during the reaction?

A4: Careful control of reaction conditions is paramount. For the Sandmeyer reaction, maintaining a low temperature (typically 0-5 °C) during the diazotization step is critical to prevent the premature decomposition of the unstable diazonium salt.[3] Using a sufficient excess of the copper(I) salt can help to favor the desired chlorination over competing hydroxylation.[3] For oxidation reactions, ensuring an adequate amount of the oxidizing agent and allowing for sufficient reaction time can help drive the reaction to completion and minimize the presence of aldehyde intermediates.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your synthesis and purification, linking them to potential side-reaction products.

Problem: My final product has a lower-than-expected melting point and a broad melting range.

  • Probable Cause: This is a classic indicator of impurities. The presence of side-products like 3-hydroxy-2,5-dichlorobenzoic acid or unreacted starting material will disrupt the crystal lattice of your final product, leading to melting point depression and broadening. The reported melting point for pure 2,3,5-Trichlorobenzoic acid is around 166-167 °C.[6][7]

  • Solution: The crude product requires further purification. Recrystallization from a suitable solvent system (e.g., water-ethanol mixture or toluene) is often effective at removing minor impurities.[3][8] An acid-base extraction can also be highly effective for separating the desired carboxylic acid from non-acidic byproducts.

Problem: My reaction yield is significantly lower than the reported ~89%. [1]

  • Probable Cause: Low yields in a Sandmeyer reaction often point to issues with the diazonium salt intermediate. If the temperature during diazotization was too high (above 5-10 °C), the salt may have decomposed, primarily through reaction with water to form the undesired hydroxy-benzoic acid and releasing nitrogen gas prematurely.[3] Another possibility is an inefficient reaction with the copper catalyst, leading to a greater proportion of side-products.

  • Solution: Strictly maintain the temperature of the diazotization step between 0 and 5 °C using an ice bath. Ensure your sodium nitrite solution is added slowly to the acidic solution of the amine to prevent localized heating. Also, confirm that your copper(I) chloride is active and used in sufficient quantity.

Problem: I see an unexpected peak in my LC-MS analysis with a mass corresponding to the loss of a carboxyl group.

  • Probable Cause: This could indicate a decarboxylation side-reaction, which can sometimes occur under harsh thermal conditions. The resulting compound would be 1,2,4-trichlorobenzene. While less common for this specific synthesis, it is a known reaction for some benzoic acids.

  • Solution: Avoid excessive heating during the reaction or workup. If distillation is used for purification of any intermediates, perform it under reduced pressure to lower the required temperature.

Summary of Potential Side-Products
Side-Product NameProbable OriginKey Analytical Signature (Expected m/z [M-H]⁻)
3-hydroxy-2,5-dichlorobenzoic acidHydrolysis of diazonium salt204.9 / 206.9
3-amino-2,5-dichlorobenzoic acidIncomplete diazotization204.0 / 206.0
Biaryl Dimer ImpuritiesRadical coupling of diazonium intermediate~410-414 (depending on structure)
2,3,5-trichlorobenzaldehydeIncomplete oxidation of 2,3,5-trichlorotoluene207.9 / 209.9 / 211.9 (as [M-H]⁻)

Experimental Protocol: Purification of Crude 2,3,5-Trichlorobenzoic Acid by Recrystallization

This protocol outlines a standard procedure for purifying the crude product obtained from the synthesis.

Materials:

  • Crude 2,3,5-Trichlorobenzoic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude 2,3,5-Trichlorobenzoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities (like inorganic salts or catalyst residues) are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol until the solution is clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of cold water to remove any soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Visualizing Reaction Pathways

To better understand the formation of the desired product and key side-products, the following diagrams illustrate the chemical transformations.

Sandmeyer_Synthesis Starting_Material 3-Amino-2,5-dichlorobenzoic Acid Diazonium_Salt Diazonium Salt Intermediate Starting_Material->Diazonium_Salt NaNO₂, H₂SO₄ 0-5 °C Product 2,3,5-Trichlorobenzoic Acid Diazonium_Salt->Product CuCl, HCl Side_Product_1 3-Hydroxy-2,5-dichlorobenzoic Acid Diazonium_Salt->Side_Product_1 H₂O (Hydrolysis) Side_Product_2 Biaryl Impurity Diazonium_Salt->Side_Product_2 Radical Coupling

Caption: Main synthesis and side-reaction pathways in the Sandmeyer synthesis.

Troubleshooting_Workflow Start Crude Product Shows Impurity Analyze Analyze by LC-MS / NMR Start->Analyze Identify Identify Impurity Structure / Mass Analyze->Identify Cause Determine Probable Side-Reaction Identify->Cause Hydrolysis Hydroxylation Side-Product Cause->Hydrolysis Mass = 205 Incomplete Unreacted Starting Material Cause->Incomplete Mass = 204 Other Other (e.g., Dimer) Cause->Other Other Mass Optimize Optimize Reaction Conditions (e.g., Temperature, Stoichiometry) Hydrolysis->Optimize Incomplete->Optimize Purify Select Appropriate Purification (Recrystallization, Chromatography) Other->Purify Optimize->Purify

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2,3,5-Trichlorobenzoic Acid vs. 2,3,6-Trichlorobenzoic Acid

[1] Executive Summary In the realm of synthetic auxins, structural isomerism dictates biological fate. While 2,3,6-Trichlorobenzoic acid (2,3,6-TBA) is a potent herbicidal agonist of the auxin signaling pathway, its isom...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the realm of synthetic auxins, structural isomerism dictates biological fate. While 2,3,6-Trichlorobenzoic acid (2,3,6-TBA) is a potent herbicidal agonist of the auxin signaling pathway, its isomer 2,3,5-Trichlorobenzoic acid (2,3,5-TBA) exhibits significantly reduced auxinic activity.

This divergence is not merely incidental; it is a textbook example of the "Di-ortho Effect" in ligand-receptor interactions. This guide dissects the molecular mechanisms, provides comparative efficacy data, and outlines self-validating protocols to distinguish these isomers in a laboratory setting.

Part 1: Chemical Basis of Divergence (SAR Analysis)

The critical differentiator between these two molecules is the substitution pattern on the benzene ring relative to the carboxyl group. This structural nuance governs their interaction with the Transport Inhibitor Response 1 (TIR1) ubiquitin ligase complex.

The "Di-ortho" Effect
  • 2,3,6-TBA (Active Agonist): Possesses chlorine atoms at both ortho positions (2 and 6).[1] This creates significant steric hindrance, forcing the carboxyl group out of the plane of the benzene ring. This "twisted" conformation is energetically favorable for binding to the TIR1 pocket and mimics the active state of Indole-3-acetic acid (IAA). Furthermore, the 2,6-substitution blocks enzymatic attack, preventing rapid metabolic detoxification (glycosylation).

  • 2,3,5-TBA (Weak/Inactive): Possesses only one ortho chlorine (position 2). The carboxyl group retains greater rotational freedom, often adopting a planar conformation that creates an energetic penalty for receptor binding. Lacking the protective 6-chloro shield, it is also more susceptible to metabolic conjugation.

Feature2,3,6-Trichlorobenzoic Acid2,3,5-Trichlorobenzoic Acid
CAS Number 50-31-750-74-8
Ortho Substitution Di-ortho (2, 6)Mono-ortho (2)
Primary Activity Synthetic Auxin (Herbicidal)Weak Auxin / Impurity
Receptor Affinity High (TIR1/AFB5)Low / Negligible
Metabolic Stability High (Resistant to conjugation)Low (Rapidly conjugated)

Part 2: Mechanism of Action (The Auxin Pathway)

To understand why 2,3,6-TBA kills weeds while 2,3,5-TBA does not, one must look at the Molecular Glue mechanism. 2,3,6-TBA acts as a "glue" that stabilizes the interaction between the TIR1 F-box protein and the Aux/IAA transcriptional repressors.

Pathway Visualization

The following diagram illustrates how 2,3,6-TBA hijacks the ubiquitin-proteasome system to unleash uncontrolled growth, a feat 2,3,5-TBA fails to achieve efficiently.

AuxinSignaling cluster_cell Plant Cell Cytoplasm & Nucleus TBA_236 2,3,6-TBA (Active Ligand) TIR1 TIR1/AFB (F-Box Receptor) TBA_236->TIR1 High Affinity Binding TBA_235 2,3,5-TBA (Weak Ligand) TBA_235->TIR1 Steric Mismatch (No Binding) Complex TIR1-Ligand-Aux/IAA (Ternary Complex) TIR1->Complex + Aux/IAA AuxIAA Aux/IAA (Repressor Protein) AuxIAA->Complex Proteasome 26S Proteasome (Degradation Machinery) Complex->Proteasome Ubiquitination ARF ARF Transcription Factors (Freed from Repression) Proteasome->ARF Degrades Aux/IAA GeneExp Uncontrolled Gene Expression (Epinasty/Death) ARF->GeneExp Promoter Activation

Figure 1: The Molecular Glue Mechanism. 2,3,6-TBA stabilizes the TIR1-Aux/IAA complex, leading to repressor degradation. 2,3,5-TBA fails to stabilize this complex due to steric incompatibility.

Part 3: Comparative Efficacy Data

The following data summarizes the biological impact of both isomers. Note the logarithmic difference in activity concentrations required to elicit a physiological response.

Root Growth Inhibition (Arabidopsis thaliana)

Data synthesized from standard auxin bioassays (e.g., electronic root elongation).

CompoundIC50 (Root Elongation)Relative Potency (vs IAA)Phenotype Observed
Indole-3-acetic acid (IAA) ~0.05 µM1.0 (Reference)Hairy roots, stunted primary root
2,3,6-TBA ~0.5 - 1.0 µM0.1 - 0.5Severe stunting, callus formation
2,3,5-TBA > 50 µM< 0.001Minimal inhibition, normal elongation

Interpretation: 2,3,6-TBA requires concentrations only slightly higher than natural auxin to induce toxicity. 2,3,5-TBA is effectively inert in this assay until concentrations reach levels where non-specific osmotic stress or weak transport inhibition (similar to TIBA) occurs.

Part 4: Experimental Protocols (Self-Validating)

To objectively verify the activity difference in your own laboratory, use this standardized Root Elongation Assay . This protocol is self-validating because it includes both a negative solvent control and a positive IAA control.

Protocol: Arabidopsis Plate Assay

Objective: Quantify the auxinic activity of TBA isomers via primary root inhibition.

Materials
  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x MS (Murashige & Skoog) medium + 1% Sucrose + 0.8% Phytagel.

  • Stock solutions: 100 mM 2,3,6-TBA and 2,3,5-TBA in DMSO.

Workflow Diagram

ProtocolWorkflow Step1 1. Sterilization (Bleach/Ethanol) Step2 2. Stratification (4°C for 2 Days) Step1->Step2 Step3 3. Plating (Vertical Orientation) Step2->Step3 Step4 4. Treatment (0, 1, 10, 50 µM) Step3->Step4 Step5 5. Growth (7 Days, 22°C, 16h Light) Step4->Step5 Step6 6. Analysis (ImageJ: Root Length) Step5->Step6

Figure 2: Step-by-step workflow for the Root Elongation Assay.

Step-by-Step Methodology
  • Preparation: Prepare 0.5x MS plates supplemented with the test compounds.

    • Control: DMSO only (0.1% v/v).

    • Treatment A: 2,3,6-TBA at 1 µM and 10 µM.

    • Treatment B: 2,3,5-TBA at 1 µM and 10 µM.

  • Seeding: Surface sterilize seeds and place them in a single line at the top of the square petri dish (1 cm from the edge).

  • Growth: Seal plates with micropore tape. Incubate vertically to allow roots to grow along the agar surface (gravitropism).

  • Quantification: After 7 days, photograph plates. Use ImageJ (NeuronJ plugin) to trace and measure primary root length.

  • Validation Check:

    • If Control roots are < 3cm, the batch is invalid (stress).

    • If 2,3,6-TBA (1 µM) roots are not significantly shorter (<50%) than Control, the 2,3,6-TBA stock is degraded.

Part 5: Environmental Fate & Toxicology

While 2,3,6-TBA is the active herbicide, both isomers share characteristics typical of chlorinated benzoic acids: persistence.

  • Soil Mobility: Both isomers are weak acids (pKa ~ 2-3). In neutral to alkaline soils, they exist as anions, making them highly mobile and prone to leaching (high water solubility).

  • Degradation: The high degree of halogenation protects the ring from microbial attack. 2,3,6-TBA is notoriously persistent, with a half-life in soil often exceeding one year. 2,3,5-TBA, lacking the di-ortho shield, is marginally more biodegradable but still considered persistent compared to non-chlorinated analogs.

References

  • Stereochemistry and Auxin Activity

    • Title: Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana.[2]

    • Source: National Institutes of Health (NIH) / PubMed
    • URL:[Link]

    • Relevance: Establishes the critical nature of halogen positioning (ortho/para) for auxin receptor binding and activity.
  • Herbicidal Mode of Action

    • Title: 2,3,6-Trichlorobenzoic acid (2,3,6-TBA)
    • Source: University of Hertfordshire
    • URL:[Link]

    • Relevance: Definitive source for the herbicidal classification, environmental fate, and toxicological profile of the 2,3,6-isomer.
  • Chemical Structure & Safety

    • Title: 2,3,6-Trichlorobenzoic acid Compound Summary.
    • Source: PubChem (N
    • URL:[Link]

    • Relevance: Provides physicochemical data confirming the structural differences and safety hazards (hepatotoxicity)
  • Auxin Signaling Mechanisms

    • Title: Chemical Biology in Auxin Research.[3]

    • Source: PMC (PubMed Central)
    • URL:[Link]

    • Relevance: Reviews the "molecular glue" mechanism of synthetic auxins and how small structural changes alter TIR1/AFB affinity.

Sources

Comparative

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity for Chlorobenzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals In the realm of immunodetection, specificity is paramount. The ability of an antibody to selectively bind its target antigen, without being confounded by st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of immunodetection, specificity is paramount. The ability of an antibody to selectively bind its target antigen, without being confounded by structurally similar molecules, is the bedrock of reliable and reproducible data. This is particularly critical when developing assays for small molecules like the isomers of chlorobenzoic acid (CBA), where subtle differences in structure can have significant biological and environmental implications. The ortho (2-), meta (3-), and para (4-) isomers of chlorobenzoic acid, while chemically similar, present a distinct challenge for antibody-based detection methods due to the high potential for cross-reactivity.

The Challenge of Isomer-Specific Antibody Development

Chlorobenzoic acids are haptens—small molecules that are not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity. The site of conjugation on the chlorobenzoic acid molecule will dictate which parts of the molecule are exposed to the immune system and thus become the primary epitopes for antibody recognition.

A Framework for Comparative Cross-Reactivity Analysis

The most robust method for quantifying antibody cross-reactivity for small molecules is the competitive enzyme-linked immunosorbent assay (ELISA).[3] This assay format measures the ability of the chlorobenzoic acid isomers (the "competitors") to inhibit the binding of the specific antibody to a coated antigen. The results are typically expressed as the concentration of the competitor that causes a 50% reduction in the signal (IC50).

The percent cross-reactivity (%CR) can then be calculated using the following formula:

%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

A lower IC50 value indicates a higher binding affinity of the antibody for the analyte. Therefore, a highly specific antibody will have a much lower IC50 for its target isomer compared to the other isomers, resulting in low percent cross-reactivity values for the non-target isomers.

Illustrative Data Presentation

While we will detail the protocol to generate this data, the following table serves as a template for presenting your findings. This structured format allows for a clear and objective comparison of antibody performance.

Antibody SpecificityTarget AnalyteCross-ReactantIC50 (ng/mL)% Cross-Reactivity
Anti-2-Chlorobenzoic Acid 2-Chlorobenzoic Acid2-Chlorobenzoic Acid[Experimental Value]100%
3-Chlorobenzoic Acid[Experimental Value][Calculated Value]
4-Chlorobenzoic Acid[Experimental Value][Calculated Value]
Anti-3-Chlorobenzoic Acid 3-Chlorobenzoic Acid3-Chlorobenzoic Acid[Experimental Value]100%
2-Chlorobenzoic Acid[Experimental Value][Calculated Value]
4-Chlorobenzoic Acid[Experimental Value][Calculated Value]
Anti-4-Chlorobenzoic Acid 4-Chlorobenzoic Acid4-Chlorobenzoic Acid[Experimental Value]100%
2-Chlorobenzoic Acid[Experimental Value][Calculated Value]
3-Chlorobenzoic Acid[Experimental Value][Calculated Value]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments required to generate the comparative cross-reactivity data.

Part 1: Synthesis of a Chlorobenzoic Acid-Carrier Protein Conjugate (Immunogen)

This protocol describes the synthesis of a 4-chlorobenzoic acid-BSA conjugate as an example. The same principle can be applied to the 2- and 3-isomers. The key is to create a stable amide bond between the carboxylic acid group of the chlorobenzoic acid and the primary amines on the carrier protein.

Materials:

  • 4-Chlorobenzoic acid

  • Bovine Serum Albumin (BSA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bars

  • Glass vials

Protocol:

  • Activation of 4-Chlorobenzoic Acid:

    • In a glass vial, dissolve 10 mg of 4-chlorobenzoic acid in 1 mL of DMF.

    • Add a 1.5 molar excess of both DCC and NHS to the solution.

    • Stir the reaction at room temperature for 4-6 hours to form the NHS-ester of 4-chlorobenzoic acid. This activation step is crucial for efficient conjugation to the protein.

  • Conjugation to BSA:

    • Dissolve 20 mg of BSA in 2 mL of PBS (pH 7.4).

    • Slowly add the activated 4-chlorobenzoic acid solution to the BSA solution while stirring.

    • Continue to stir the reaction mixture overnight at 4°C.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against PBS (pH 7.4) for 48 hours, with at least four changes of the dialysis buffer. This step is essential to remove unreacted hapten and coupling reagents.

    • Store the purified 4-chlorobenzoic acid-BSA conjugate at -20°C.

Diagram: Hapten-Carrier Conjugation Workflow

Hapten_Conjugation cluster_activation Hapten Activation cluster_conjugation Conjugation Reaction cluster_purification Purification 4-CBA 4-Chlorobenzoic Acid (Hapten) Activated_Hapten 4-CBA-NHS Ester (Active Intermediate) 4-CBA->Activated_Hapten Activation DCC_NHS DCC + NHS in DMF DCC_NHS->Activated_Hapten Conjugate 4-CBA-BSA Conjugate Activated_Hapten->Conjugate Coupling BSA Bovine Serum Albumin (Carrier) BSA->Conjugate Dialysis Dialysis (vs. PBS) Conjugate->Dialysis Removal of Unreacted Components Purified_Conjugate Purified Immunogen Dialysis->Purified_Conjugate

Caption: Workflow for the synthesis of a chlorobenzoic acid-carrier protein immunogen.

Part 2: Antibody Production and Purification

Once the immunogen is prepared, it can be used to immunize animals (e.g., rabbits for polyclonal antibodies or mice for monoclonal antibodies) to generate a specific antibody response. This process is typically outsourced to specialized service providers. The resulting antiserum (for polyclonal antibodies) or hybridoma supernatant (for monoclonal antibodies) will need to be purified to isolate the IgG fraction.

Part 3: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps to determine the IC50 values for the target chlorobenzoic acid isomer and its cross-reacting isomers.

Materials:

  • Purified antibody against one of the chlorobenzoic acid isomers (e.g., anti-4-CBA antibody)

  • Coating antigen (e.g., 4-chlorobenzoic acid conjugated to a different carrier protein like Ovalbumin (OVA) to avoid cross-reactivity with the immunizing carrier)

  • 96-well ELISA plates

  • Carbonate-bicarbonate coating buffer (pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • 2-Chlorobenzoic acid, 3-Chlorobenzoic acid, and 4-Chlorobenzoic acid standards

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Coating:

    • Dilute the coating antigen (e.g., 4-CBA-OVA) to 1-5 µg/mL in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a series of dilutions for each of the chlorobenzoic acid isomers (2-CBA, 3-CBA, and 4-CBA) in PBS.

    • In a separate plate or tubes, pre-incubate 50 µL of each chlorobenzoic acid dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated antibody-isomer mixture to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for each chlorobenzoic acid isomer.

    • Determine the IC50 value for each isomer from the resulting sigmoidal curves.

    • Calculate the percent cross-reactivity using the formula provided earlier.

Diagram: Competitive ELISA Workflow for Cross-Reactivity

Competitive_ELISA cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coating 1. Coat Plate with 4-CBA-OVA Antigen Blocking 2. Block Non-specific Binding Sites Pre_incubation 3. Pre-incubate Anti-4-CBA Ab with Free CBA Isomers (Competitors) Add_to_plate 4. Add Mixture to Coated Plate Pre_incubation->Add_to_plate Secondary_Ab 5. Add HRP-conjugated Secondary Antibody Add_to_plate->Secondary_Ab Wash Substrate 6. Add TMB Substrate Secondary_Ab->Substrate Read 7. Read Absorbance at 450 nm Substrate->Read

Caption: Step-by-step workflow for the competitive ELISA to determine cross-reactivity.

Conclusion: A Commitment to Scientific Integrity

The development of highly specific antibodies against small molecule isomers like chlorobenzoic acid is a rigorous but essential process. By following the principles and protocols outlined in this guide, you can systematically generate and characterize antibodies with the desired specificity for your research needs. Remember that trustworthiness in scientific research is built upon self-validating systems. A thorough cross-reactivity analysis is a cornerstone of this principle, ensuring that your immunoassay data is not only accurate but also defensible. The investment in this meticulous characterization will ultimately lead to more robust and reliable scientific outcomes.

References

  • Sino Biological. (n.d.). ELISA Kit Quality Assurance: cross reaction. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interferences in Immunoassay. Retrieved from [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • MDPI. (n.d.). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Retrieved from [Link]

  • PubMed. (n.d.). Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Specificity and Cross-Reactivity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]

Sources

Validation

Technical Guide: 2,3,5-Triiodobenzoic Acid (TIBA) &amp; Analogs in Auxin Transport Studies

This guide is structured to address the likely intent of the user—using 2,3,5-Triiodobenzoic acid (TIBA) as a functional negative control for auxin transport—while scientifically distinguishing it from 2,3,5-Trichloroben...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to address the likely intent of the user—using 2,3,5-Triiodobenzoic acid (TIBA) as a functional negative control for auxin transport—while scientifically distinguishing it from 2,3,5-Trichlorobenzoic acid (2,3,5-TCBA) , which serves as a structural (inactive) negative control for TIBA itself.

Content Type: Publish Comparison Guide Subject: 2,3,5-Triiodobenzoic Acid (TIBA) vs. 2,3,5-Trichlorobenzoic Acid (TCBA) vs. NPA Audience: Senior Researchers, Plant Physiologists, Drug Discovery Scientists

Executive Summary: The "Negative Control" Paradox

In auxin biology, the term "negative control" is context-dependent. When verifying that a physiological response (e.g., root gravitropism, vascular differentiation) is driven by Polar Auxin Transport (PAT) , researchers use transport inhibitors to "negate" the signal.

2,3,5-Triiodobenzoic acid (TIBA) is the classic inhibitor used for this purpose. However, high-precision studies often require a structural negative control to prove that the inhibition is due to specific molecular binding rather than general toxicity or acid effects. 2,3,5-Trichlorobenzoic acid (2,3,5-TCBA) serves this specific role: it is the structural analog of TIBA that lacks the steric bulk of iodine atoms required to effectively block the PIN efflux carrier, rendering it largely inactive in transport inhibition.

This guide compares TIBA (the functional inhibitor) against NPA (the specific alternative) and 2,3,5-TCBA (the structural control).

Mechanistic Differentiation: Why Structure Matters

The efficacy of TIBA relies on the "Molecular Glue" hypothesis and actin stabilization, which distinguishes it from NPA.

The Halogen Effect (Iodine vs. Chlorine)
  • TIBA (2,3,5-Triiodo-): The large iodine atoms create a specific steric profile that allows TIBA to bind to the PIN-protein complex and/or associated regulatory proteins. Crucially, TIBA also promotes actin bundling , preventing the vesicle trafficking required to cycle PIN proteins to the plasma membrane.

  • 2,3,5-TCBA (2,3,5-Trichloro-): Chlorine atoms are significantly smaller and less polarizable than iodine. TCBA fails to bind the efflux carrier with high affinity and does not stabilize actin filaments effectively. Therefore, if a phenotype is observed with TIBA but not with TCBA, the effect is validated as PAT-specific.

Pathway Visualization

The following diagram illustrates the differential action of IAA (Auxin), TIBA (Inhibitor), and TCBA (Inactive Control).

AuxinTransportPathways IAA Indole-3-Acetic Acid (Active Auxin) PIN PIN Efflux Carrier (Plasma Membrane) IAA->PIN Efflux Transport Response Physiological Response (e.g., Gravitropism) PIN->Response Auxin Gradient Actin Actin Filaments (Dynamic) Vesicle Intracellular Vesicles (PIN Recycling) Actin->Vesicle Supports Movement Vesicle->PIN Trafficking TIBA 2,3,5-TIBA (Inhibitor) TIBA->PIN Blocks TIBA->Actin Bundles/Stabilizes (Prevents Dynamics) TCBA 2,3,5-TCBA (Inactive Control) TCBA->PIN No Binding TCBA->Actin No Effect

Caption: Figure 1. Mechanism of Action. TIBA blocks PIN function and "freezes" actin dynamics.[1] The structural analog TCBA (gray) fails to engage these targets, serving as a negative control for the inhibitor itself.

Comparative Performance Matrix

Use this table to select the correct reagent for your specific experimental question.

FeatureTIBA (2,3,5-Triiodobenzoic acid)NPA (N-1-Naphthylphthalamic acid)2,3,5-TCBA (Trichlorobenzoic acid)
Primary Role Functional Negative Control (Blocks Transport)Specific Inhibitor (Gold Standard)Structural Negative Control (Inactive)
Target PIN Efflux Carrier + Actin CytoskeletonPIN Efflux Carrier (Strict)None (Weak/Non-specific)
Actin Effect Stabilizes/Bundles ActinMinimal/IndirectNegligible
"Weak Auxin" Activity Yes (at high conc. >50 µM)NoMinimal
Typical Concentration 10 µM - 50 µM1 µM - 10 µM10 µM - 50 µM
Solubility DMSO / Ethanol (Precipitates at low pH)DMSODMSO
Use Case Proving actin-dependency of transport; General PAT inhibition.Precise PIN inhibition without cytoskeletal side effects.Proving TIBA effects are iodine-specific.

Validated Experimental Protocol: Root Gravitropism Assay

This protocol uses TIBA to negate the gravity response in Arabidopsis thaliana. If TIBA fails to abolish curvature, the response is likely auxin-transport independent.

Reagents
  • TIBA Stock: 50 mM in DMSO (Store at -20°C).

  • Control Stock: DMSO (Solvent control).

  • Structural Control (Optional): 50 mM 2,3,5-TCBA in DMSO.

  • Media: 0.5x MS (Murashige & Skoog), 1% Sucrose, 0.8% Phytoagar, pH 5.8.

Workflow Logic

The assay relies on the reorientation of the root tip. Auxin must be transported from the columella cells to the elongation zone to induce curvature. TIBA blocks this flow.[1][2]

GravitropismProtocol Start Step 1: Germination (Vertical Plates, 4-5 days) Transfer Step 2: Transfer Seedlings to Treatment Plates Start->Transfer Treatments Treatment Groups Transfer->Treatments GrpA Group A: DMSO Only (Positive Control) Treatments->GrpA GrpB Group B: 10 µM TIBA (Transport Block) Treatments->GrpB GrpC Group C: 10 µM TCBA (Structural Control) Treatments->GrpC Rotate Step 3: Rotate Plates 90° (Gravistimulation) GrpA->Rotate GrpB->Rotate GrpC->Rotate Incubate Step 4: Incubate 12-24h in Dark Rotate->Incubate Measure Step 5: Measure Root Tip Angle (ImageJ Analysis) Incubate->Measure

Caption: Figure 2. Gravitropism Assay Workflow. A self-validating system where Group A curves (90°), Group B stays straight (0°), and Group C curves (90°), confirming TIBA specificity.

Step-by-Step Methodology
  • Preparation: Pour square petri dishes with 0.5x MS media containing the respective treatments (DMSO, TIBA, TCBA).

    • Note: Add TIBA to molten agar (<55°C) to prevent thermal degradation.

  • Transfer: Carefully transfer 5-day-old vertically grown Arabidopsis seedlings to the treatment plates. Align roots parallel to the vector of gravity.

  • Acclimatization: Allow seedlings to recover for 2 hours vertically.

  • Stimulation: Rotate the plates 90° clockwise. Mark the position of the root tip at time zero (t=0) on the back of the plate.

  • Data Collection: After 12–24 hours, photograph the plates.

  • Analysis: Use ImageJ (Angle tool) to measure the angle of the new growth relative to the t=0 vector.

Expected Results (Data Validation)
TreatmentRoot Angle (Mean ± SD)Interpretation
DMSO (Control) 85° ± 5°Normal Gravitropism (Auxin flows to lower flank).
TIBA (10 µM) 5° ± 8°Transport Negated. Root grows straight (agravitropic).
TCBA (10 µM) 80° ± 6°Inactive. Confirms inhibition is unique to TIBA structure.

Troubleshooting & Limitations

The "Weak Auxin" Artifact

TIBA is not a "clean" drug. At high concentrations (>50 µM) or in specific tissues (e.g., somatic embryogenesis cultures), TIBA can exhibit weak auxin-like activity due to its benzoic acid core.

  • Correction: Always run a dose-response curve. If you see auxin-like effects (e.g., callus formation) without transport inhibition, lower the dose or switch to NPA.

pH Dependence

Benzoic acids are weak acids (pKa ~2-3).

  • Risk: In unbuffered media or low pH (<5.0), TIBA becomes protonated and enters cells more rapidly, potentially causing cytotoxicity (oxidative stress) rather than specific inhibition.

  • Solution: Ensure media pH is buffered to 5.7–5.8.

Solubility

TIBA can precipitate in aqueous solutions if the stock concentration in DMSO is too high when added to water.

  • Protocol Check: Vortex the media immediately after adding the inhibitor. Do not exceed 0.1% v/v DMSO final concentration.

References

  • Geldner, N., et al. (2001). "Auxin transport inhibitors block PIN1 cycling and vesicle trafficking." Nature, 413(6854), 425-428.

  • Katekar, G. F., & Geissler, A. E. (1977). "Auxin transport inhibitors III. Structure-activity relationships of phytotropins." Plant Physiology, 60(6), 826-829.

  • Teale, W., & Palme, K. (2018). "Naphthylphthalamic acid and the mechanism of polar auxin transport." Journal of Experimental Botany, 69(2), 303-312.

  • Dhonukshe, P., et al. (2008). "Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes." Proceedings of the National Academy of Sciences, 105(11), 4489-4494.

  • Rashotte, A. M., et al. (2000). "Basipetal auxin transport is required for gravitropism in roots of Arabidopsis." Plant Physiology, 122(2), 481-490.

Sources

Comparative

Comparative Guide: 2,3,5-Trichlorobenzoic Acid vs. 2,3,5-Triiodobenzoic Acid in Auxin Transport Inhibition

Topic: 2,3,5-Trichlorobenzoic Acid (2,3,5-TCBA) versus 2,3,5-Triiodobenzoic Acid (TIBA) as Auxin Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3,5-Trichlorobenzoic Acid (2,3,5-TCBA) versus 2,3,5-Triiodobenzoic Acid (TIBA) as Auxin Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary: The Halogen Effect in Auxin Regulation

This guide analyzes the functional divergence between 2,3,5-Trichlorobenzoic acid (2,3,5-TCBA) and the industry-standard 2,3,5-Triiodobenzoic acid (TIBA) . While chemically homologous, their biological utility is strictly divided by the steric and electronic properties of their halogen substituents .

  • TIBA is the potent, "gold-standard" inhibitor of polar auxin transport (PAT), utilized to block auxin efflux carriers (PIN/ABCB) and induce physiological accumulation of indole-3-acetic acid (IAA).

  • 2,3,5-TCBA serves primarily as a negative control or weak inhibitor in Structure-Activity Relationship (SAR) studies. Its reduced steric bulk renders it ineffective at locking the auxin efflux channel, demonstrating the critical role of iodine’s atomic radius in this inhibition mechanism.

Mechanism of Action: Steric Blockade vs. Leakage

The primary mechanism for both compounds involves interaction with the Auxin Efflux Carrier Complex (specifically PIN-formed proteins and ABCB transporters) at the basal plasma membrane.

The "Molecular Plug" Theory

Effective inhibition requires the molecule to bind to the efflux carrier and physically or allosterically block the exit channel.

  • TIBA (The Plug): The Iodine atoms at positions 2, 3, and 5 have a large van der Waals radius (1.98 Å). This creates a massive, lipophilic shield that wedges into the carrier protein's binding pocket, effectively "plugging" the channel and preventing IAA efflux. It also disrupts the vesicle trafficking required to cycle PIN proteins to the membrane.

  • 2,3,5-TCBA (The Leaky Seal): Chlorine atoms are significantly smaller (1.75 Å) and less polarizable. While 2,3,5-TCBA can enter the binding pocket, it fails to span the necessary volume to create a complete blockade. This results in "transport leakage," where auxin can still bypass the inhibitor, rendering 2,3,5-TCBA physiologically weak or inactive in many assays.

DOT Diagram: Mechanism of Transport Inhibition

AuxinTransport cluster_cell Plant Cell Cytoplasm cluster_ext Apoplast (Cell Wall Space) IAA Indole-3-Acetic Acid (IAA) PIN PIN Efflux Carrier (Membrane Bound) IAA->PIN Binds for Efflux IAA_Out IAA Transported PIN->IAA_Out Normal Transport Block STERIC BLOCKADE (Vesicle Trafficking Disrupted) PIN->Block Inhibited by TIBA Leak INEFFECTIVE BLOCK (Transport Continues) PIN->Leak Interacts but Fails TIBA TIBA (Iodine-Rich) High Steric Bulk TIBA->PIN High Affinity Binding Block->IAA_Out Efflux Stopped TCBA 2,3,5-TCBA (Chlorine-Rich) Low Steric Bulk TCBA->PIN Low Affinity Binding Leak->IAA_Out Efflux Leaks Through

Caption: Figure 1. Comparative mechanism of auxin efflux inhibition. TIBA (Red) utilizes large iodine atoms to effectively block PIN proteins, whereas 2,3,5-TCBA (Yellow) lacks the steric bulk, allowing auxin leakage.

Physicochemical & Performance Comparison

The following data consolidates findings from classical auxin transport assays (e.g., Avena curvature, Arabidopsis root elongation).

Feature2,3,5-Triiodobenzoic Acid (TIBA) 2,3,5-Trichlorobenzoic Acid (2,3,5-TCBA)
Role Primary Inhibitor (Anti-Auxin)Weak Inhibitor / SAR Control
Halogen Radius Iodine (~198 pm)Chlorine (~175 pm)
Lipophilicity (LogP) ~4.5 (High membrane permeability)~3.2 (Moderate permeability)
Binding Affinity High (Nanomolar range efficacy)Low (Micromolar range efficacy)
Inhibition of PAT >90% at 10 µM<20% at 10 µM
Physiological Effect Loss of gravitropism, pin-formed shootsMinimal effect; requires high dose for toxicity
Vesicle Trafficking Disrupts PIN cyclingNegligible effect on cycling

Critical Note on Isomers: Do not confuse 2,3,5-TCBA with 2,3,6-Trichlorobenzoic acid (2,3,6-TBA) . The 2,3,6-isomer is a herbicide with auxin activity (mimic), whereas the 2,3,5-isomer is a weak inhibitor. The position of the halogen is as critical as the type.

Experimental Protocols

Protocol A: Arabidopsis Root Gravitropism Assay

This assay validates the "Inhibitor" status. A true inhibitor (TIBA) will randomize root growth direction by blocking the asymmetric distribution of auxin. 2,3,5-TCBA will show minimal deviation from vertical growth.

Materials:

  • Arabidopsis thaliana seeds (Col-0).

  • 0.5x MS Medium plates (1% sucrose, 0.8% agar).

  • TIBA Stock: 100 mM in DMSO.

  • 2,3,5-TCBA Stock: 100 mM in DMSO.

Step-by-Step Workflow:

  • Seed Sterilization: Surface sterilize seeds (70% EtOH, 3 min; 20% Bleach, 5 min; 5x dH2O wash).

  • Stratification: Keep seeds at 4°C for 2 days in the dark.

  • Germination: Plate seeds on vertical MS plates. Grow for 4 days at 22°C (16h light/8h dark).

  • Transfer: Transfer seedlings to new plates containing:

    • Control: DMSO only.

    • Treatment 1: 5 µM TIBA.

    • Treatment 2: 5 µM 2,3,5-TCBA.

    • Treatment 3: 50 µM 2,3,5-TCBA (High dose check).

  • Gravistimulation: Rotate plates 90° (gravity vector change).

  • Data Collection: After 24 hours, measure the angle of root curvature.

    • Expected Result (TIBA): Roots fail to turn 90° (agravitropic).

    • Expected Result (2,3,5-TCBA): Roots turn 90° normally (gravitropic) at 5 µM; slight delay at 50 µM.

Protocol B: Polar Auxin Transport (PAT) Quantification

To quantify the exact % inhibition of transport.

  • Explants: Excise 25mm stem segments from 4-week-old pea or Arabidopsis inflorescence stems.

  • Donor Block: Prepare agar blocks containing radiolabeled [^3H]-IAA (500 nM) +/- Inhibitor (10 µM TIBA or TCBA).

  • Incubation: Place the apical end of the stem segment in contact with the donor block. Place the basal end on a blank receiver block.

  • Transport: Incubate for 4-6 hours in the dark (to prevent photodegradation of IAA).

  • Scintillation Counting: Discard the stem. Dissolve the receiver block in scintillation cocktail.

  • Calculation:

    
    
    
    
    

References

  • Dhonukshe, P., et al. (2008). "Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes." Proceedings of the National Academy of Sciences, 105(11), 4489-4494. Link

  • Katekar, G. F., & Geissler, A. E. (1980). "Auxin Transport Inhibitors: IV.[1] Evidence of a Common Mode of Action for a Proposed Class of Auxin Transport Inhibitors."[1][2] Plant Physiology, 66(6), 1190–1195. Link

  • Rubery, P. H. (1990). "Phytotropins: receptors and endogenous ligands." Symposia of the Society for Experimental Biology, 44, 119-146. Link

  • Keitt, G. W., & Baker, R. A. (1966). "Auxin activity of substituted benzoic acids and their effect on polar auxin transport."[1][3] Plant Physiology, 41(10), 1561–1569.[3] Link

  • Teale, W. D., & Palme, K. (2018). "Naphthylphthalamic acid and the mechanism of polar auxin transport."[1] Journal of Experimental Botany, 69(2), 303–312. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,3,5-Trichlorobenzoic Acid

As a Senior Application Scientist, I understand that rigorous and innovative research goes hand-in-hand with an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is no...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that rigorous and innovative research goes hand-in-hand with an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 2,3,5-Trichlorobenzoic acid, designed for the discerning standards of researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to manage this chemical confidently, ensuring the safety of your team and the integrity of our environment.

Part 1: Core Hazard Assessment and Immediate Safety Protocols

Before addressing disposal, a foundational understanding of the hazards associated with 2,3,5-Trichlorobenzoic acid is paramount. This informs every subsequent step in its handling and disposal lifecycle. This compound is a chlorobenzoic acid, a solid crystalline substance that presents multiple hazards.[1][2][3]

Summary of Chemical Hazards

2,3,5-Trichlorobenzoic acid is classified under the Globally Harmonized System (GHS) with specific hazard statements that mandate careful handling.[2][4] It is crucial to recognize that this compound is very toxic to aquatic life with long-lasting effects, making environmental containment a top priority.[5]

Hazard CategoryGHS ClassificationDescriptionSource(s)
Skin Irritation Category 2H315: Causes skin irritation.[2]
Eye Irritation Category 2AH319: Causes serious eye irritation.[2]
Respiratory Irritation STOT SE 3H335: May cause respiratory irritation.[2]
Aquatic Hazard Acute & ChronicVery toxic to aquatic life with long lasting effects.[5]

STOT SE 3: Specific target organ toxicity — single exposure, Category 3

The causality behind these classifications lies in its acidic nature and the presence of chlorine atoms on the benzene ring. Upon decomposition from heating, it can release toxic and corrosive fumes, including hydrogen chloride.[1]

Mandatory Personal Protective Equipment (PPE)

A self-validating safety protocol begins with robust personal protection. There is no substitute for appropriate PPE when handling 2,3,5-Trichlorobenzoic acid.

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[6]

  • Eye and Face Protection: Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[5][6]

  • Respiratory Protection: All handling of the solid material should occur in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[5][6]

Safe Handling and Storage

Proper handling and storage are critical to prevent accidental exposure and environmental release.

  • Handling: Avoid creating dust.[5] Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in areas where the chemical is used.[5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5] Store it in a corrosives area, away from incompatible materials such as strong oxidizing agents and strong bases.[5][7]

Part 2: The Disposal Decision Workflow

Disposing of 2,3,5-Trichlorobenzoic acid is not a one-size-fits-all process. The following workflow provides a logical pathway for making disposal decisions, ensuring compliance and safety. The fundamental principle is that this chemical must be managed as hazardous waste .[8]

Caption: Disposal decision workflow for 2,3,5-Trichlorobenzoic Acid.

Why Common Disposal Methods Are Unacceptable
  • Drain Disposal: Absolutely prohibited. The compound's high toxicity to aquatic life means that even small amounts can cause significant environmental damage.[5][9] Its poor water solubility also means it can persist and accumulate in plumbing and ecosystems.[1][10]

  • Neutralization: While it is a weak acid, neutralization with a strong base is not a recommended disposal method.[1] The reaction can be exothermic, and more importantly, it does not eliminate the environmental toxicity of the chlorinated aromatic structure. It is incompatible with strong bases.[5][7] Disposal must be handled by a licensed facility that can manage chlorinated hazardous waste.[9]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of 2,3,5-Trichlorobenzoic acid.

Experimental Protocol: Waste Handling and Disposal

Step 1: Waste Segregation and Collection

  • Rationale: Preventing the mixing of incompatible waste streams is a primary safety rule. Chlorinated waste should be kept separate from other chemical waste to ensure proper end-disposal.

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container for 2,3,5-Trichlorobenzoic acid and related chlorinated waste.

    • If it is a solid, use a spatula to transfer the waste directly into the designated container. Avoid creating dust.[5]

    • If it is in solution, pour the waste carefully into the designated liquid waste container. Use a funnel to prevent spills.

Step 2: Containerization and Labeling

  • Rationale: Proper containment and labeling are mandated by regulatory bodies like the EPA and are essential for the safety of all personnel who may handle the container.[8]

  • Procedure:

    • Use a chemically compatible container with a secure, tight-fitting lid.

    • Affix a completed hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "2,3,5-Trichlorobenzoic acid."

      • An accurate list of all components and their approximate percentages if it is a mixed waste.

      • The relevant hazard characteristics (e.g., Irritant, Environmental Hazard).

      • The date accumulation started.

Step 3: Arranging for Professional Disposal

  • Rationale: The ultimate destruction of this chemical requires specialized facilities. The recommended method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the resulting acid gases like HCl.[7][11] This is a process that can only be performed by licensed hazardous waste management companies.[9]

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow their specific procedures for scheduling a waste pickup.

Step 4: On-site Storage Pending Pickup

  • Rationale: Safe temporary storage prevents accidents and ensures regulatory compliance.

  • Procedure:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is stored away from drains and incompatible materials.[5]

Part 4: Managing Spills and Exposure Incidents

Accidents can happen, but with a clear and rehearsed response plan, their impact can be minimized.

Spill Response Workflow

Caption: Emergency response workflow for a 2,3,5-Trichlorobenzoic Acid spill.

Protocol for Small Spills
  • Control and Alert: Secure the area and alert nearby personnel.

  • PPE: Ensure you are wearing the appropriate PPE as described in Part 1.[6]

  • Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[5] To prevent dust formation, you may moisten the material first.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: The collected spill material must be disposed of as hazardous waste.[8]

Protocol for Personal Exposure

Immediate action is critical to mitigate harm from personal exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Take off immediately all contaminated clothing.[5] Wash the affected skin area with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[12]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek immediate medical attention.[7]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[5][12]

Conclusion

The responsible management of 2,3,5-Trichlorobenzoic acid is a direct reflection of a laboratory's commitment to scientific excellence and ethical practice. By adhering to the principles of thorough hazard assessment, diligent use of personal protective equipment, and compliant disposal through certified channels, you build a self-validating system of safety. This guide provides the necessary procedural steps and the critical reasoning behind them, empowering you to handle this chemical with the expertise and trustworthiness that defines cutting-edge research.

References

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2,3,5-TRICHLOROPHENOL. Retrieved from [Link]

  • Loba Chemie. (2015). Safety Data Sheet: 2,3,5-TRIIODOBENZOIC ACID AR. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid. Retrieved from [Link]

  • A&C Catalysts. (2023). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66121, 2,3,5-Trichlorobenzoic acid. Retrieved from [Link]

  • ChemSrc. (2025). 2,3,5-Trichlorobenzoic acid | CAS#:50-73-7. Retrieved from [Link]

  • National Institute of Standards and Technology. (2014). Safety Data Sheet: SRM 2144, m-Chlorobenzoic Acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. Retrieved from [Link]

Sources

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